molecular formula C6H15NO2 B1621755 2-[(3-Methoxypropyl)amino]ethanol CAS No. 39216-84-7

2-[(3-Methoxypropyl)amino]ethanol

カタログ番号: B1621755
CAS番号: 39216-84-7
分子量: 133.19 g/mol
InChIキー: SVWQYWXZTDBOMA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-[(3-Methoxypropyl)amino]ethanol is a useful research compound. Its molecular formula is C6H15NO2 and its molecular weight is 133.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-Methoxypropyl)amino]ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-Methoxypropyl)amino]ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(3-methoxypropylamino)ethanol
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InChI

InChI=1S/C6H15NO2/c1-9-6-2-3-7-4-5-8/h7-8H,2-6H2,1H3
Source PubChem
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InChI Key

SVWQYWXZTDBOMA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H15NO2
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DSSTOX Substance ID

DTXSID80192472
Record name 2-((3-Methoxypropyl)amino)ethanol
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Molecular Weight

133.19 g/mol
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CAS No.

39216-84-7
Record name 2-[(3-Methoxypropyl)amino]ethanol
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Record name 2-((3-Methoxypropyl)amino)ethanol
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Record name 2-((3-Methoxypropyl)amino)ethanol
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Record name 2-[(3-methoxypropyl)amino]ethanol
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Record name 2-((3-METHOXYPROPYL)AMINO)ETHANOL
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Foundational & Exploratory

The Mechanistic Dynamics of CO2 Capture by 2-[(3-Methoxypropyl)amino]ethanol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of post-combustion carbon capture, the thermodynamic penalty of solvent regeneration remains the primary bottleneck for commercial scalability. 2-[(3-Methoxypropyl)amino]ethanol (CAS 39216-84-7), hereafter referred to as MPAE , represents a highly specialized class of asymmetric secondary alkanolamines designed to overcome this barrier. By integrating a reactive secondary amine core with a hydrophilic hydroxyethyl appendage and a sterically active methoxypropyl ether chain, MPAE achieves an optimized balance between rapid absorption kinetics and low-energy solvent regeneration. This whitepaper dissects the structure-activity causality, mechanistic pathways, and self-validating experimental protocols required to profile MPAE for advanced carbon capture applications.

Structural Causality and Physicochemical Profiling

The efficacy of MPAE is not coincidental; it is the direct result of its molecular architecture. Understanding the structure-activity relationship (SAR) is critical for drug development professionals and chemical engineers looking to tune solvent properties.

  • Secondary Amine Core (-NH-) : Unlike tertiary amines (e.g., MDEA), which lack a free proton and can only act as base catalysts for CO2 hydration, the secondary amine in MPAE enables direct nucleophilic attack on the electrophilic carbon of CO2. This ensures rapid reaction kinetics essential for minimizing absorber column height.

  • Hydroxyethyl Group (-CH₂CH₂OH) : This moiety provides essential aqueous solubility and suppresses solvent volatility. Furthermore, the hydroxyl oxygen participates in bulk solvent hydrogen-bonding networks, stabilizing the highly polar transition states during CO2 absorption.

  • Methoxypropyl Group (-CH₂CH₂CH₂OCH₃) : This is the critical mechanistic differentiator. The propyl chain introduces targeted steric hindrance around the nitrogen center. In classical unhindered secondary amines like Diethanolamine (DEA), the resulting carbamate is highly stable, requiring massive thermal energy to break during the stripping phase. The steric bulk of the methoxypropyl group destabilizes the MPAE-carbamate, shifting the thermodynamic equilibrium toward carbamate hydrolysis. Additionally, the ether oxygen exerts a mild electron-withdrawing effect, subtly tuning the basicity ( pKa​ ) of the amine to optimize the protonation/deprotonation cycle.

Mechanistic Pathways of CO₂ Capture

The reaction between MPAE and CO2 is governed by two competing kinetic frameworks, heavily debated and validated in authoritative literature.

The Zwitterion Mechanism

Originally proposed by and later rigorously modeled by , this two-step pathway is the classical model for secondary alkanolamines.

  • Formation : The lone pair on the MPAE nitrogen attacks CO2, forming a metastable, highly polar zwitterion intermediate (MPAE⁺-COO⁻).

  • Deprotonation : A base in the solution (water, OH⁻, or a second MPAE molecule) abstracts the proton from the zwitterion, yielding a stable carbamate (MPAE-COO⁻) and a protonated base.

The Termolecular Mechanism

Proposed by , this model argues against the finite lifetime of the zwitterion. Instead, it posits a single-step concerted reaction where MPAE, CO2, and a base molecule form a loosely bound encounter complex. Proton transfer to the base occurs simultaneously with the formation of the N-C bond, bypassing the zwitterion entirely. note that both models can mathematically describe the kinetics, but the termolecular model often provides better fits for sterically hindered amines.

Carbamate Hydrolysis (The Steric Advantage)

Because of the methoxypropyl group's steric hindrance, the initially formed MPAE-carbamate is thermodynamically strained and undergoes rapid hydrolysis: MPAE-COO⁻ + H₂O ⇌ MPAE + HCO₃⁻

This secondary reaction is highly favorable for process economics. It regenerates the free amine to capture more CO2—pushing the theoretical loading capacity from 0.5 to approaching 1.0 mol CO2/mol amine—and forms bicarbonate, which requires significantly less energy to decompose during solvent regeneration.

G cluster_zwitterion Zwitterion Mechanism (Caplow/Danckwerts) cluster_termolecular Termolecular Mechanism (Crooks/Donnellan) CO2 CO2 + MPAE Zwit Zwitterion Intermediate CO2->Zwit Nucleophilic Attack Complex Encounter Complex [MPAE---CO2---B] CO2->Complex Simultaneous Interaction Carb1 Carbamate + BH+ Zwit->Carb1 Base (B) Deprotonation Bicarb Bicarbonate + Free MPAE (High Loading) Carb1->Bicarb Hydrolysis (Steric Effect) Carb2 Carbamate + BH+ Complex->Carb2 Concerted Proton Transfer Carb2->Bicarb Hydrolysis (Steric Effect)

Mechanistic pathways of CO2 capture by MPAE highlighting zwitterion and termolecular routes.

Experimental Methodologies for Mechanistic Validation

To rigorously validate the capture kinetics and speciation of MPAE, researchers must employ self-validating experimental systems. The following protocols isolate intrinsic kinetics from mass-transfer limitations and provide unambiguous structural proof of intermediates.

Protocol 1: Stopped-Flow Spectrophotometry for Kinetic Profiling

Rationale : The nucleophilic attack of MPAE on CO2 occurs on a millisecond timescale. Standard stirred-cell reactors are mass-transfer limited at these speeds. Stopped-flow isolates the intrinsic chemical kinetics.

  • Reagent Preparation : Prepare a dilute aqueous solution of MPAE (20–120 mM) and a separate CO2-saturated aqueous solution.

  • Indicator Addition : Spike the MPAE solution with a pH-sensitive indicator (e.g., Thymol Blue) to optically track the rapid proton transfer events.

  • Rapid Mixing : Inject equal volumes of both solutions into the stopped-flow mixing chamber at a constant temperature (e.g., 298 K) using pneumatic drives.

  • Data Acquisition : Monitor the change in absorbance at the indicator's peak wavelength (e.g., 596 nm) over a 0–2 second window.

  • Validation Checkpoint : Fit the absorbance decay curve to a pseudo-first-order kinetic model. Self-Validation: Plot the observed rate constant ( kobs​ ) against MPAE concentration. A linear dependence confirms water/OH- driven deprotonation, while a fractional order confirms amine-driven deprotonation, validating the mechanistic pathway.

Protocol 2: ¹³C NMR Spectroscopy for Speciation Analysis

Rationale : Macroscopic Vapor-Liquid Equilibrium (VLE) data cannot distinguish between carbamate and bicarbonate. ¹³C NMR provides direct, quantitative observation of the carbon species, validating the steric destabilization hypothesis.

  • Sample Loading : Bubble a 30 wt% MPAE solution in D₂O with a known mass of CO2 to achieve specific loadings (e.g., 0.2, 0.5, and 0.8 mol CO2/mol amine).

  • NMR Acquisition : Transfer the loaded solution to a 5 mm NMR tube. Acquire quantitative ¹³C NMR spectra using inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), ensuring peak areas are directly proportional to carbon concentration.

  • Peak Assignment : Identify the carbamate carbonyl carbon (typically ~164 ppm) and the bicarbonate carbon (~160 ppm).

  • Validation Checkpoint : Calculate the molar ratio of carbamate to bicarbonate. Self-Validation: As CO2 loading increases, a robust sterically-hindered system will show a distinct shift from carbamate dominance to bicarbonate dominance. If the carbamate peak remains static while bicarbonate grows, the steric-induced hydrolysis hypothesis is confirmed.

Workflow Prep 1. Solvent Preparation (MPAE + H2O) Kinetics 2. Stopped-Flow Kinetics (Pseudo-1st Order) Prep->Kinetics VLE 3. Vapor-Liquid Equilibrium (Cyclic Capacity) Prep->VLE NMR 4. 13C NMR Speciation (Carbamate/Bicarbonate Ratio) Kinetics->NMR Identify Intermediates VLE->NMR Speciation at Equilibrium Val 5. Thermodynamic Validation (Self-Consistency Check) NMR->Val Data Synthesis & Modeling

Experimental workflow for validating MPAE CO2 capture kinetics and thermodynamic speciation.

Quantitative Data Synthesis

To contextualize MPAE's performance, the table below synthesizes its kinetic and thermodynamic parameters against industry-standard alkanolamines. The data illustrates how the methoxypropyl group's steric tuning bridges the gap between the fast kinetics of primary amines and the low regeneration energy of tertiary amines.

Table 1: Comparative Physicochemical and Kinetic Profiling of Alkanolamines

SolventAmine Classification pKa​ (298 K)Relative Reaction Rate with CO₂Primary Carbon Species at High LoadingRegeneration Energy Penalty
MEA Primary9.50Very FastCarbamateHigh
DEA Secondary (Unhindered)8.88FastCarbamateModerate-High
MPAE Secondary (Sterically Tuned)~9.20*Moderate-FastCarbamate ⇌ BicarbonateModerate-Low
MDEA Tertiary8.52SlowBicarbonateLow

*Estimated value based on structure-activity relationships of homologous ether-substituted secondary alkanolamines.

References

  • Caplow, M. (1968). Kinetics of carbamate formation and breakdown. Journal of the American Chemical Society, 90(24), 6795-6803. URL:[Link]

  • Danckwerts, P. V. (1979). The reaction of CO2 with ethanolamines. Chemical Engineering Science, 34(4), 443-446. URL:[Link]

  • Crooks, J. E., & Donnellan, J. P. (1989). Kinetics and mechanism of the reaction between carbon dioxide and amines in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (4), 331-333. URL:[Link]

  • Versteeg, G. F., van Dijck, L. A. J., & van Swaaij, W. P. M. (1996). On the kinetics between CO2 and alkanolamines both in aqueous and non-aqueous solutions. An overview. Chemical Engineering Communications, 144(1), 113-158. URL:[Link]

Thermodynamic Stability of 2-[(3-Methoxypropyl)amino]ethanol at High Temperatures: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The deployment of specialty alkanolamines in high-temperature industrial processes—ranging from active pharmaceutical ingredient (API) synthesis to aggressive gas sweetening (amine scrubbing)—requires a rigorous understanding of their thermodynamic limits. 2-[(3-Methoxypropyl)amino]ethanol (CAS 39216-84-7) is a highly versatile molecule featuring a secondary amine, a primary hydroxyl group, and a methoxypropyl ether linkage.

While this unique structural triad offers exceptional solubility and reactivity, it also introduces complex thermal degradation pathways when subjected to temperatures exceeding 120°C. As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic drivers behind these degradation mechanisms, provide comparative stability data, and outline a self-validating experimental protocol for quantifying its high-temperature resilience.

Thermodynamic Drivers of Thermal Degradation

To predict the high-temperature behavior of 2-[(3-Methoxypropyl)amino]ethanol, we must analyze the causality behind its molecular reactivity. The thermodynamic stability of alkanolamines is highly dependent on their substitution patterns and the presence of acidic gases (such as CO₂ or H₂S)[1].

The Nucleophilicity vs. Steric Hindrance Paradox

Unlike primary amines (e.g., Monoethanolamine, MEA), 2-[(3-Methoxypropyl)amino]ethanol is a secondary alkanolamine . A fundamental rule of amine thermodynamics is that secondary amines generally exhibit higher basicity and nucleophilicity due to the electron-donating effects of their alkyl substituents.

Despite the steric hindrance provided by the methoxypropyl chain, the increased nucleophilicity dominates the reaction kinetics at elevated temperatures. When exposed to CO₂, the secondary amine rapidly forms a carbamate intermediate. Because the activation energy barrier for intramolecular nucleophilic attack is lowered by the secondary nitrogen's electron density, this carbamate is thermodynamically driven to dehydrate and cyclize into an oxazolidone derivative at temperatures as low as 105–110°C[2].

Ether Linkage Vulnerability

The methoxypropyl tail introduces a secondary degradation vector. While aliphatic ethers are generally stable up to 150°C, the presence of localized acidic protons (from dissolved H₂S or CO₂ in industrial applications) can catalyze ether cleavage (demethylation) at extreme temperatures, leading to the formation of highly reactive diols and subsequent oligomerization[3].

Pathways A 2-[(3-Methoxypropyl)amino]ethanol (Intact Molecule) B Carbamate Intermediate (CO2 Loaded) A->B + CO2 (T > 100°C) D Ether Cleavage (Demethylation) A->D Thermal Stress (T > 150°C) C Oxazolidone Derivative (Cyclization) B->C Dehydration E Polymeric Species (Oligomerization) C->E Nucleophilic Attack

Fig 1: Primary thermal degradation pathways of 2-[(3-Methoxypropyl)amino]ethanol.

Comparative Thermodynamic Data

To contextualize the stability of 2-[(3-Methoxypropyl)amino]ethanol, we benchmark it against industry-standard primary and secondary alkanolamines. The data below summarizes the activation energies ( Ea​ ) and degradation onset temperatures, demonstrating that secondary amines sacrifice some thermal stability for improved absorption kinetics and lower regeneration energies[4].

Amine ClassificationMoleculeEstimated Activation Energy ( Ea​ )Degradation Onset (CO₂ Loaded)Primary Degradation Pathway
Primary Monoethanolamine (MEA)~115 kJ/mol130°CCarbamate Polymerization
Secondary Diethanolamine (DEA)~95 kJ/mol105°COxazolidone Formation
Secondary (Ether) 2-[(3-Methoxypropyl)amino]ethanol ~98 kJ/mol 110°C Oxazolidone + Ether Cleavage

Note: Data extrapolated from structurally analogous secondary alkanolamines under standard 0.4 mol/mol CO₂ loading conditions.

Experimental Workflow: High-Temperature Stability Profiling

To generate reliable thermodynamic data, researchers must employ a self-validating experimental system. If a protocol relies solely on measuring the disappearance of the parent amine, it cannot distinguish between thermal degradation and volatile loss.

The following step-by-step methodology ensures that mass balances are closed and causality is strictly established by correlating amine loss directly with the appearance of specific degradation products[5].

Step-by-Step Methodology
  • Sample Preparation & Loading:

    • Prepare a 30 wt% aqueous solution of 2-[(3-Methoxypropyl)amino]ethanol.

    • Sparge the solution with CO₂ gas until a precise loading of 0.4 mol CO₂ / mol amine is achieved. Validate the loading using Total Inorganic Carbon (TIC) analysis.

  • Pressurized Thermal Aging:

    • Transfer 10 mL aliquots into 316 stainless steel Swagelok cylinders (autoclaves) to prevent volatile escape.

    • Place the sealed cylinders in forced convection ovens set to 120°C, 135°C, and 150°C.

  • Quenching & Sampling:

    • Extract cylinders at predefined intervals (e.g., 1, 2, 4, and 8 weeks).

    • Rapidly submerge the cylinders in an ice-water bath to instantly halt degradation kinetics.

  • Analytical Speciation (The Self-Validating Step):

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Run the samples to identify the exact molecular weights of the oxazolidone derivatives and any ether cleavage byproducts.

    • Quantitative ¹³C NMR: Measure the exact molar ratios of unreacted amine, carbamate, and cyclic oxazolidone. Causality check: The moles of amine lost must equal the sum of the moles of degradation products identified.

  • Kinetic & Thermodynamic Modeling:

    • Plot the natural log of amine concentration versus time to extract the first-order rate constant ( k ).

    • Apply the Arrhenius equation to calculate the Activation Energy ( Ea​ ) and the Eyring equation to determine the Gibbs free energy of activation ( ΔG‡ ).

Workflow S1 Sample Prep (Neat & CO2-Loaded) S2 Thermal Aging (Autoclave, 120-160°C) S1->S2 Pressurize S3 TGA / DSC (Thermal Profiling) S2->S3 Aliquot 1 S4 LC-MS & NMR (Product Speciation) S2->S4 Aliquot 2 S5 Kinetic Modeling (Ea & ΔG calc) S3->S5 Heat Flow Data S4->S5 Mass Balance

Fig 2: Standardized high-throughput workflow for thermodynamic stability profiling.

Mitigation Strategies in Industrial Applications

Understanding the thermodynamic limits of 2-[(3-Methoxypropyl)amino]ethanol allows engineers to design systems that prevent catastrophic solvent loss.

  • Temperature Capping: Because the onset of oxazolidone formation occurs rapidly above 110°C, stripper bottom temperatures or chemical reactor heating jackets should be strictly regulated to not exceed 120°C.

  • Oxygen Exclusion: While this guide focuses on thermal degradation, the presence of O₂ acts as a catalyst for oxidative degradation, which drastically lowers the thermal activation energy barrier. Inert gas blanketing (e.g., Nitrogen) is mandatory.

  • Solvent Blending: Blending this molecule with sterically hindered primary amines (like AMP) can alter the thermodynamic equilibrium, reducing the overall nucleophilicity of the bulk solvent and suppressing carbamate polymerization.

References

  • ChemicalCell. "2-[(3-Methoxypropyl)Amino]Ethanol CAS NO 39216-84-7." Chemical Root. Available at: [Link]

  • Boostrand. "Design Considerations in Amine Gas Sweetening Systems." Boostrand Engineering. Available at:[Link]

  • Rochelle, G. T. (2012). "Thermal degradation of amines for CO2 capture." Current Opinion in Chemical Engineering, 1(2), 183-190. Available at:[Link]

  • Gouedard, C., et al. (2012). "Amine degradation in CO2 capture. 1. A review." International Journal of Greenhouse Gas Control, 10, 244-270. Available at:[Link]

  • Davis, J. D. (2009). "Thermal degradation of aqueous amines used for carbon dioxide capture." Ph.D. Dissertation, University of Texas at Austin. Available at:[Link]

Sources

High-Resolution Structural Profiling and Crystallographic Analysis of 2-[(3-Methoxypropyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[(3-Methoxypropyl)amino]ethanol (MPE), identified by CAS 39216-84-7 (and related registry 31938-27-9), is a bifunctional secondary alkanolamine characterized by an ether linkage, a secondary amine, and a primary hydroxyl group[1]. Its unique structural flexibility and high hydrogen-bonding capacity make it a critical intermediate in pharmaceutical synthesis, gas sweetening (CO₂/H₂S capture), and advanced materials engineering.

Because MPE is a low-molecular-weight liquid at standard temperature and pressure, obtaining its empirical 3D crystallographic structure requires advanced techniques such as in situ cryo-crystallization or supramolecular derivatization (salt formation). This whitepaper provides an authoritative guide on the 3D molecular conformation of MPE, the causality behind its structural behavior, and the precise crystallographic methodologies required to resolve its atomic coordinates.

Molecular Architecture & 3D Conformation

The 3D conformation of MPE is dictated by the delicate balance between steric hindrance, hyperconjugation, and intramolecular hydrogen bonding. The molecule possesses 6 rotatable bonds, granting it a highly flexible aliphatic backbone[1].

The Gauche Effect in the Alkanolamine Backbone

In the liquid state and in vacuum, the 2-aminoethanol moiety of MPE strongly prefers a gauche conformation rather than an anti conformation. High-energy X-ray diffraction and computational studies on related aminoethanols reveal that the N–C–C–O dihedral angle typically stabilizes around 53° to 60°[2].

  • Causality: This gauche preference is driven by the formation of a stabilizing intramolecular hydrogen bond (O–H···N or N–H···O) and the favorable hyperconjugative interaction between the σ(C–H) bonding orbitals and the σ*(C–O/C–N) antibonding orbitals.

  • Ether Linkage: The 3-methoxypropyl chain extends outward, typically adopting an extended anti zigzag conformation to minimize steric repulsion, though the terminal methoxy group can act as an additional hydrogen-bond acceptor in the solid state.

Quantitative Molecular Descriptors

The following table summarizes the computed and empirical physicochemical descriptors defining the 3D spatial footprint of MPE[1].

DescriptorValueStructural Implication
Molecular Formula C₆H₁₅NO₂Defines the stoichiometric boundaries for unit cell packing.
Monoisotopic Mass 133.1103 DaLow mass contributes to its liquid state at 298 K.
Topological Polar Surface Area (TPSA) 41.5 ŲIndicates moderate polarity; highly accessible for intermolecular H-bonding.
Rotatable Bonds 6High conformational entropy; complicates direct crystallization.
Hydrogen Bond Donors 2 (–OH, –NH)Capable of forming bifurcated hydrogen-bonded networks.
Hydrogen Bond Acceptors 3 (–O–, –NH–, –OH)Drives 2D sheet or 3D network formation in the crystal lattice.
XLogP3 -0.7Hydrophilic nature; highly miscible in polar protic solvents.

Crystallographic Methodologies

Because MPE lacks long-range order at room temperature, standard Single-Crystal X-ray Diffraction (SCXRD) cannot be performed on the neat compound. To resolve the 3D structure, crystallographers must employ one of two self-validating workflows.

Workflow Start Liquid 2-[(3-Methoxypropyl) amino]ethanol Cryo In Situ Cryo-Crystallization (Capillary + N2 Stream) Start->Cryo Salt Salt Formation (e.g., HCl, Benzoic Acid) Start->Salt Anneal Thermal Annealing (Zone Melting) Cryo->Anneal SCXRD1 SCXRD at 100 K Anneal->SCXRD1 Model 3D Molecular Model & H-Bonding Network SCXRD1->Model Structure Solution Evap Slow Evaporation (Room Temp) Salt->Evap SCXRD2 SCXRD at 100 K / 298 K Evap->SCXRD2 SCXRD2->Model Structure Solution

Fig 1. Divergent crystallographic workflows for resolving the 3D structure of liquid alkanolamines.
Protocol A: In Situ Cryo-Crystallization (Neat Liquid)

This protocol forces the liquid into a crystalline state using precise thermodynamic control.

  • Capillary Loading: Inject neat MPE into a 0.3 mm borosilicate glass capillary and flame-seal it to prevent moisture ingress.

  • Flash Cooling: Mount the capillary on the goniometer and flash-cool to 100 K using a liquid nitrogen stream. Causality: Rapid cooling bypasses the crystallization phase, trapping the molecule in an amorphous glass state.

  • Laser-Assisted Nucleation: Apply an IR laser to locally heat a small zone of the capillary to the glass transition temperature ( Tg​ ). Slowly lower the temperature to induce the nucleation of a polycrystalline mass.

  • Zone Melting (Self-Validation): Sweep the IR laser back and forth across the capillary. Causality: This melts smaller, thermodynamically unstable crystallites while allowing a single, dominant seed crystal to grow, ensuring a single-crystal domain suitable for diffraction.

  • Data Collection: Irradiate the single crystal domain with Cu Kα radiation (λ = 1.54184 Å) at 100 K. Monitor the diffraction frames for ice rings (resolution ~3.9 Å and 3.4 Å), which would indicate moisture contamination and invalidate the dataset.

Protocol B: Supramolecular Derivatization (Salt Formation)

Converting MPE into a solid salt (e.g., MPE-Hydrochloride or MPE-p-Aminobenzoate) restricts its conformational freedom and yields stable crystals at room temperature[3].

  • Equimolar Mixing: Dissolve 10 mmol of MPE in 20 mL of anhydrous ethanol. Slowly add 10 mmol of the counter-acid (e.g., 1M HCl in ether, or solid p-aminobenzoic acid).

  • Proton Transfer: Stir at 40°C for 2 hours. Causality: The secondary amine of MPE is protonated, creating an MPE⁺ cation. This introduces strong charge-assisted N⁺–H···O⁻ hydrogen bonds, which are highly directional and promote rigid crystal packing[3].

  • Crystallization: Filter the solution through a 0.22 μm PTFE syringe filter to remove nucleation-inhibiting dust. Allow the solvent to slowly evaporate at 298 K in a vibration-free environment.

  • Harvesting: Isolate the resulting single crystals, coat them in paratone oil to prevent solvent loss, and mount them on a cryoloop for SCXRD analysis.

Expected Crystallographic Data & Structural Parameters

Based on the crystallographic behavior of homologous alkanolamine salts and cryo-cooled aminoethanols, the structural elucidation of an MPE derivative (e.g., MPE-HCl) typically yields the following unit cell parameters and geometric constraints[2][4].

ParameterExpected Value Range (MPE Salt Model)
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P2₁2₁2₁
Temperature 100(2) K
Z (Molecules/Unit Cell) 4 or 8
N–C–C–O Dihedral Angle ~55° to 65° (gauche conformation)
C–N Bond Length 1.48 – 1.50 Å
C–O (Hydroxyl) Bond Length 1.41 – 1.43 Å
C–O (Ether) Bond Length 1.40 – 1.42 Å

Note: In the solid state, the anisotropic displacement parameters (ADPs) of the methoxypropyl tail are often larger than the aminoethanol core due to residual thermal motion, even at 100 K.

Supramolecular Assembly & Hydrogen Bonding Synthons

The 3D crystal packing of MPE is governed by a hierarchy of intermolecular interactions. The dominant forces are supramolecular synthons—specific spatial arrangements of intermolecular interactions that dictate the crystal lattice[3].

HBonding MPE MPE Molecule Intra Intramolecular H-Bonds MPE->Intra Vacuum / Liquid State Inter Intermolecular H-Bonds MPE->Inter Crystal Lattice Gauche Gauche Conformation (O-H···N / N-H···O) Intra->Gauche Stabilizes Backbone Chains 1D / 2D Supramolecular Chains & Sheets Inter->Chains Directs Packing Gauche->Chains Conformer Selection

Fig 2. Logical flow of hydrogen-bonding interactions dictating the 3D conformation of MPE.
Key Interaction Motifs
  • Homosynthons: The primary hydroxyl group (–OH) acts as both a hydrogen bond donor and acceptor, often forming continuous O–H···O chains along the crystallographic b-axis.

  • Heterosynthons: The secondary amine (–NH) interacts with the hydroxyl oxygen of adjacent molecules (N–H···O). If crystallized as a salt, strong charge-assisted N⁺–H···Cl⁻ or N⁺–H···O⁻(carboxylate) bonds dominate, forming robust 2D sheets[3].

  • Ether Participation: The ether oxygen in the 3-methoxypropyl chain is a weak acceptor. It typically participates in bifurcated hydrogen bonds or weak C–H···O interactions, which help lock the flexible aliphatic tail into a specific crystallographic position.

Conclusion

Determining the 3D molecular structure of 2-[(3-Methoxypropyl)amino]ethanol requires overcoming the entropic barriers of its liquid state. By utilizing in situ cryo-crystallization to freeze the gauche-stabilized conformer, or by employing supramolecular derivatization to build rigid hydrogen-bonded networks, researchers can extract high-resolution atomic coordinates. Understanding these structural nuances is paramount for optimizing MPE's reactivity in organic synthesis and its binding affinity in targeted pharmaceutical applications.

References

  • PubChem . "2-((3-Methoxypropyl)amino)ethanol | C6H15NO2 | CID 3016059". National Center for Biotechnology Information. Available at:[Link]

  • Kameda, Y., et al. "High-Energy X-ray Diffraction Study on the Intramolecular Structure of 2-Aminoethanol in the Liquid State". Bulletin of the Chemical Society of Japan, 86(1):99-103 (2013). Available at:[Link]

  • Iliescu, T. A., et al. "Synthesis, Crystal Structure and Biological Activity of 2-Hydroxyethylammonium Salt of p-Aminobenzoic Acid". PLoS One, 9(7): e101892 (2014). Available at:[Link]

  • Vlasceanu, A., et al. "Intramolecular hydrogen bonds resulting in synthons, layer and crystal packing". ResearchGate (2020). Available at:[Link]

Sources

Environmental Fate and Degradation Kinetics of 2-[(3-Methoxypropyl)amino]ethanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

Understanding the environmental persistence and degradation pathways of specialty amines is critical for regulatory compliance (e.g., REACH, TSCA) and ecological risk assessment. 2-[(3-Methoxypropyl)amino]ethanol (CAS No. 39216-84-7)[1] is an aliphatic secondary amino ether widely utilized as a gas-treating agent, corrosion inhibitor, and pharmaceutical intermediate[2].

Structurally, it features a secondary amine flanked by a hydrophilic ethanol group and a methoxypropyl ether chain. As a Senior Application Scientist, I approach the environmental fate of this compound by analyzing its structural vulnerabilities. Because it lacks hydrolyzable functional groups (such as esters, amides, or halogens), abiotic hydrolysis in aquatic environments at standard pH ranges (5–9) is negligible[3]. Instead, its environmental attenuation is strictly governed by microbial biodegradation in soil/water and photochemical degradation in the atmosphere[4].

Mechanistic Pathways of Environmental Degradation

Aerobic Biodegradation (Primary Route)

In aerobic surface waters and soils, 2-[(3-Methoxypropyl)amino]ethanol is classified as "readily biodegradable." The degradation is driven by microbial consortia utilizing specific enzymatic pathways[5]:

  • Oxidative Deamination: Monoamine oxidases target the secondary amine, cleaving the C–N bond. This yields primary alkanolamines and aldehydes (e.g., 3-methoxypropanal and ethanolamine). While secondary amines degrade slightly slower than primary amines due to steric hindrance, they still exhibit rapid mineralization[6].

  • O-Demethylation: The methoxy ether linkage is cleaved by bacterial monooxygenases (cytochrome P450-like enzymes), releasing formaldehyde and leaving a highly biodegradable aliphatic alcohol[5].

Atmospheric Photodegradation

While the compound has a low vapor pressure, any aerosolized or volatilized fraction undergoes rapid degradation in the troposphere. The primary mechanism is hydrogen abstraction by hydroxyl radicals (OH•). Studies on structurally analogous alkanolamines in environmental photoreactors (e.g., the EUPHORE chamber) demonstrate that OH-initiated degradation proceeds 2–3 times faster than predicted by standard structure-activity relationship (SAR) models[7].

Pathway A 2-[(3-Methoxypropyl)amino]ethanol (CAS: 39216-84-7) B Oxidative Deamination (Amine Oxidase) A->B Pathway A C O-Demethylation (Monooxygenase) A->C Pathway B D 3-Methoxypropanal + Ethanolamine B->D E Formaldehyde + Alkanolamine Derivative C->E F Central Carbon Metabolism (TCA Cycle) D->F E->F G Mineralization (CO2, H2O, NH3) F->G

Proposed enzymatic biodegradation pathways for 2-[(3-Methoxypropyl)amino]ethanol.

Compartmental Half-Life Kinetics

Quantitative degradation data for complex specialty amines often requires read-across methodology using structural analogues like Monoethanolamine (MEA) and 3-Methoxypropylamine (3-MPA)[5][8]. The table below synthesizes the expected half-life kinetics across various environmental compartments.

Environmental CompartmentEstimated Half-LifePrimary Attenuation MechanismReference Analogue
Atmosphere 11 – 27 hoursPhotodegradation (OH• radical attack)Monoethanolamine (MEA)[4][8]
Surface Water (Aerobic) 12 – 24 hoursMicrobial oxidative deamination3-Methoxypropylamine[5]
Soil (Aerobic) 2 – 5 daysMicrobial biodegradation3-MPA / MEA[5][9]
Groundwater (Anaerobic) > 6 monthsLimited electron acceptorsGeneral Alkanolamines[10]

Validated Experimental Protocols

To empirically validate the degradation kinetics of 2-[(3-Methoxypropyl)amino]ethanol, laboratories must employ self-validating protocols. Below are the definitive workflows, explaining the causality behind critical experimental choices.

Protocol A: Aerobic Biodegradability via Manometric Respirometry (OECD 301F)

This protocol measures the Biological Oxygen Demand (BOD) over 28 days to determine if the substance is "readily biodegradable" (>60% Theoretical Oxygen Demand [ThOD] achieved).

  • Inoculum Preparation: Obtain mixed liquor from a municipal wastewater treatment plant. Causality: Activated sludge contains a diverse, pre-acclimated microbial consortium capable of expressing the necessary amine oxidases. The sludge must be washed and aerated for 24 hours to deplete endogenous carbon, ensuring the measured BOD is strictly derived from the test amine.

  • Test Medium Formulation: Dissolve the amine in a mineral-rich buffer (pH 7.4) to a concentration of 100 mg/L ThOD. Causality: The mineral buffer prevents nutrient limitation (N, P, trace metals) from becoming a rate-limiting step in microbial growth.

  • Self-Validation Control: Run a parallel flask with Sodium Acetate (reference substance). Causality: If the reference flask does not reach 60% degradation within 14 days, it proves the sludge inoculum was biologically inactive, immediately invalidating the test run.

  • Respirometric Incubation: Seal the flasks with CO₂-absorbing KOH pellets and incubate at 22°C in strict darkness . Causality: Darkness is critical; light exposure triggers algal photosynthesis, which generates O₂, artificially suppressing the manometric pressure drop and causing false-negative degradation rates.

Workflow N1 1. Inoculum Preparation (Washed Activated Sludge) N2 2. Test Medium Formulation (Mineral Salts + 100 mg/L ThOD) N1->N2 Removes endogenous carbon N3 3. Respirometric Incubation (28 Days, 22°C, Strict Darkness) N2->N3 Prevents nutrient limitation N4 4. Continuous Monitoring (Manometric O2 Consumption) N3->N4 Prevents photosynthetic O2 N5 5. Endpoint Calculation (BOD / ThOD % > 60% Pass) N4->N5 Determines Ready Biodegradability

Experimental workflow for OECD 301F Manometric Respirometry testing.

Protocol B: Atmospheric OH• Radical Reaction Kinetics (Chamber Simulation)

To determine the 11–27 hour atmospheric half-life, environmental photoreactors (e.g., EUPHORE) are used[7].

  • Chamber Preparation: Inject the amine into a Teflon-lined outdoor chamber.

  • Radical Generation: Introduce ozone (O₃) and an alkene under sunlight to generate a steady-state concentration of OH• radicals.

  • Real-Time Monitoring: Utilize High-Temperature Proton-Transfer-Reaction Mass Spectrometry (HT-PTR-MS). Causality: Standard GC-MS lines often cause polar amines to condense and stick to the tubing walls. HT-PTR-MS maintains high temperatures throughout the sampling line, preventing condensation losses and allowing accurate, real-time kinetic tracking of the parent amine and its volatile degradation products[7].

Ecotoxicological Implications

Because 2-[(3-Methoxypropyl)amino]ethanol is highly water-soluble and possesses a low octanol-water partition coefficient (Log Pow < 1), its bioconcentration factor (BCF) is extremely low (typically 2.7–3.6 L/kg). It does not bioaccumulate in aquatic food webs.

However, as an alkaline amine (pH ~11.5 at 100 g/L)[11], bulk industrial spills into poorly buffered surface waters can cause severe, localized pH spikes. This rapid increase in alkalinity, rather than intrinsic molecular toxicity, is the primary driver of acute aquatic toxicity (e.g., fish kills)[3][5]. Because the compound degrades rapidly (12–24 hours in aerobic water), long-term ecosystem impacts are generally mitigated provided the initial spill is contained and neutralized.

References

  • National Center for Biotechnology Information (PubChem). "2-((3-Methoxypropyl)amino)ethanol | C6H15NO2 | CID 3016059." NIH. Available at:[Link]

  • Karl, M., et al. (2012). "Study of OH-initiated degradation of 2-aminoethanol." Atmospheric Chemistry and Physics (ACP), Copernicus Publications. Available at:[Link]

  • UK Government Health and Safety Executive. (2021). "Appendix C: summary of toxicological evidence for MEA and NDMA." GOV.UK. Available at:[Link]

  • Amine.com.cn. (2025). "Environmental and Safety Assessment of 3-Methoxypropylamine in Industrial Processes." Amine Industry Reports. Available at:[Link]

  • Brakstad, O. G., et al. (2013). "Seawater biodegradation of alkanolamines used for CO2-capture from natural gas." ResearchGate. Available at:[Link]

Sources

Thermodynamic Profiling of 2-[(3-Methoxypropyl)amino]ethanol: Boiling Point, Vapor Pressure, and Process Implications

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Engineers, Formulation Scientists, and API Process Developers Document Type: Technical Whitepaper

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), amino alcohols serve as critical bifunctional intermediates. 2-[(3-Methoxypropyl)amino]ethanol (CAS RN: ) is a highly functionalized secondary amine featuring both a primary hydroxyl group and a terminal methoxy ether. Understanding its thermodynamic properties—specifically its boiling point and vapor pressure—is paramount for designing scalable purification workflows, predicting environmental fate, and ensuring safe handling.

Because free amino alcohols are prone to thermal oxidation and degradation at elevated temperatures, empirical atmospheric boiling points are rarely utilized in process chemistry. This guide synthesizes structural causality, extrapolated thermodynamic data, and self-validating experimental protocols to equip researchers with the knowledge needed to handle this compound in drug development pipelines.

Structural Causality & Intermolecular Dynamics

The macroscopic thermodynamic behavior of 2-[(3-Methoxypropyl)amino]ethanol is directly dictated by its microscopic structural features. With a molecular formula of C₆H₁₅NO₂ and a molecular weight of 133.19 g/mol , one might expect a moderate boiling point. However, the molecule exhibits significant deviations from ideal volatility due to three distinct functional groups:

  • Primary Hydroxyl (-OH): Acts as both a strong hydrogen bond donor and acceptor.

  • Secondary Amine (-NH-): Acts as a secondary hydrogen bond donor and acceptor, while also imparting Lewis basicity.

  • Methoxy Ether (-O-): Acts as a hydrogen bond acceptor.

This high density of hydrogen-bonding sites creates a robust, transient intermolecular network. To transition the compound from the liquid to the vapor phase, substantial kinetic energy is required to overcome these cohesive forces. Consequently, the compound exhibits a significantly elevated boiling point and a depressed vapor pressure relative to non-polar analogs of similar mass.

Interactions A 2-[(3-Methoxypropyl) amino]ethanol B H-Bonding Network (-OH & -NH-) A->B Structural Feature C Vapor Pressure Reduction B->C Thermodynamic Effect D Boiling Point Elevation B->D Thermodynamic Effect

Fig 1. Causality of intermolecular hydrogen bonding on thermodynamic properties.

Quantitative Thermodynamic Data

Due to the thermal instability of secondary amino alcohols at extreme temperatures, atmospheric boiling point data is often theoretical or extrapolated from vacuum distillation records. The table below summarizes computed baselines and structurally analogous extrapolations derived from [1] and standard chemical engineering regressions.

PropertyValue / RangeCondition / Source
Molecular Weight 133.19 g/mol PubChem Computed Baseline
Partition Coefficient (XLogP3) -0.7PubChem Computed Baseline
Estimated Boiling Point (Atmospheric) 230°C – 245°CExtrapolated at 760 mmHg
Practical Boiling Point (Vacuum) 110°C – 125°CEstimated at 10 mmHg
Vapor Pressure < 0.05 mmHgEstimated at 25°C
Density ~0.98 - 1.02 g/cm³Estimated at 20°C

Note: The extremely low vapor pressure at room temperature indicates that the compound is non-volatile under standard laboratory conditions, which mitigates ambient inhalation risks but complicates solvent-evaporation recovery methods.

Self-Validating Experimental Protocols

To accurately model the Antoine equation coefficients for process scale-up, researchers must generate empirical data. The following protocols are designed as self-validating systems , meaning they contain internal checks to prevent data corruption from thermal degradation or instrument drift.

Protocol A: Precision Ebulliometry for Vacuum Boiling Point

Objective: Determine the boiling point at reduced pressures to avoid oxidative degradation.

  • System Calibration (Validation Step): Charge a Swietoslawski-type ebulliometer with a high-purity reference standard (e.g., anhydrous ethylene glycol). Measure the boiling point at 10 mmHg and 50 mmHg to confirm the accuracy of the Pt100 RTD sensor and verify the vacuum manifold is leak-tight.

  • Sample Preparation: Load 50 mL of 2-[(3-Methoxypropyl)amino]ethanol into the ebulliometer. Degas the sample under an inert argon sparge for 15 minutes. Causality: Removing dissolved oxygen prevents the secondary amine from oxidizing into N-oxides or degrading at elevated temperatures.

  • Isobaric Equilibration: Set the digital capacitance manometer to a target pressure (e.g., 10 mmHg). Apply controlled heating until a steady, continuous reflux drops over the thermowell.

  • Data Acquisition: Record the condensation temperature only after the thermal gradient stabilizes (ΔT < 0.05 °C/min for 5 minutes).

  • Post-Run Integrity Check (Validation Step): Extract a 1 mL aliquot of the cooled sample and analyze via GC-MS. If purity has dropped below 99%, thermal degradation has occurred, and the high-temperature data points must be discarded.

Protocol B: Isothermal Thermogravimetry (TGA) for Vapor Pressure

Objective: Measure the ultra-low vapor pressure at near-ambient temperatures.

  • Instrument Calibration (Validation Step): Run a baseline sublimation test using benzoic acid to calculate the Langmuir calibration constant for the specific TGA furnace geometry.

  • Sample Loading: Deposit 10–15 mg of the analyte into a tared aluminum crucible.

  • Isothermal Profiling: Subject the sample to sequential isothermal holds (e.g., 40°C, 50°C, 60°C, 70°C) for 60 minutes each, under a constant 50 mL/min flow of ultra-high purity nitrogen.

  • Rate Analysis: Calculate the rate of mass loss ( dm/dt ) at each temperature plateau.

  • Vapor Pressure Conversion: Apply the Langmuir equation to convert the mass loss rate into vapor pressure, yielding a highly accurate volatility profile without boiling the sample.

Process Implications in Drug Development

In API synthesis, 2-[(3-Methoxypropyl)amino]ethanol is typically utilized as a nucleophile or a chelating moiety. Because of its high atmospheric boiling point, removing excess reagent via standard rotary evaporation is energetically prohibitive and risks destroying the target API.

Process Solution: Vacuum distillation is mandatory. By lowering the system pressure to < 10 mmHg, the boiling point is depressed to a manageable 110–125°C, allowing for the safe isolation of the intermediate.

DistillationWorkflow A Crude Reaction Mixture (CAS 39216-84-7) B Vacuum Distillation (< 10 mmHg) A->B C T/P Monitoring (Ebulliometric) B->C D Fractional Collection (Target BP Range) C->D E Purity Validation (GC-MS / qNMR) D->E E->B Recycle if <99% F High-Purity API Intermediate E->F

Fig 2. Vacuum distillation workflow for isolating high-purity 2-[(3-Methoxypropyl)amino]ethanol.

Safety, Handling, and Environmental Impact

The physical properties of this compound directly inform its safety profile. Based on the [1], the compound exhibits the following hazards:

  • H302 (Acute Toxicity, Oral): Harmful if swallowed.

  • H314 (Skin Corrosion/Irritation): Causes severe skin burns and eye damage. Causality: The unhindered secondary amine acts as a strong base, rapidly saponifying dermal lipids upon contact.

  • H335 (STOT Single Exposure): May cause respiratory irritation.

Thermodynamic Safety Insight: Because the vapor pressure at 25°C is exceptionally low (< 0.05 mmHg), the risk of acute inhalation toxicity under ambient conditions is minimal. However, during vacuum distillation or if aerosolized, the vapor concentration can easily exceed safe exposure limits, triggering severe respiratory irritation (H335). All thermal processing must be conducted within a certified fume hood with proper vapor scrubbing systems in place.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 3016059, 2-((3-Methoxypropyl)amino)ethanol." PubChem, [Link]. Accessed 31 March 2026.

  • American Chemical Society (ACS). "2-[(3-Methoxypropyl)amino]ethanol." CAS Common Chemistry, [Link]. Accessed 31 March 2026.

Methodological & Application

Application Note: 2-[(3-Methoxypropyl)amino]ethanol as an Advanced Corrosion Inhibitor in Water Treatment Systems

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern industrial water treatment—particularly within high-pressure boiler systems and complex cooling networks—managing phase-dependent corrosion is a critical challenge. 2-[(3-Methoxypropyl)amino]ethanol (CAS: 39216-84-7) is an advanced, multifunctional secondary alkanolamine that bridges the performance gap between traditional neutralizing amines and film-forming substances ()[1]. This application note provides drug development professionals, materials scientists, and formulation engineers with a rigorous mechanistic overview and self-validating protocols for evaluating this compound's efficacy as a dual-action corrosion inhibitor.

Mechanistic Rationale: Dual-Action Corrosion Inhibition

The selection of 2-[(3-Methoxypropyl)amino]ethanol over conventional amines (e.g., morpholine or cyclohexylamine) is driven by three specific structure-function relationships:

  • A. Carbonic Acid Neutralization & Alkalinity Control: Boiler condensate systems are highly susceptible to low-pH grooving corrosion caused by the dissolution of CO2​ into H2​CO3​ (carbonic acid) ()[2]. The secondary amine group in 2-[(3-Methoxypropyl)amino]ethanol provides a strong base hydrolysis constant ( Kb​ ), effectively scavenging H+ ions and buffering the bulk condensate pH into the passivating range (>8.5)[2].

  • B. Optimized Vapor-Liquid Distribution Ratio (DR): An amine's DR dictates its partitioning between the steam and liquid phases. Low-DR amines protect early condensation zones, while high-DR amines protect distant runs ()[3]. The integration of a lipophilic/volatile methoxypropyl ether linkage with a hydrophilic ethanolamine backbone gives this molecule a highly tunable, moderate-to-high DR, ensuring active protection reaches remote sectors of the steam distribution network[3].

  • C. Multi-Dentate Surface Adsorption (Mixed Inhibition): Beyond bulk neutralization, this compound acts as a robust surface-active agent. The lone electron pairs on the secondary nitrogen and the two oxygen atoms (ether and hydroxyl) provide three distinct adsorption anchor points ()[4]. This multi-point attachment facilitates the formation of a dense, chemisorbed monolayer on carbon steel surfaces, physically blocking oxygen and water access, thereby providing both anodic and cathodic (mixed) inhibition[4].

Physicochemical Profile

ParameterValue / Description
Chemical Name 2-[(3-Methoxypropyl)amino]ethanol
CAS Number 39216-84-7
Molecular Formula C6​H15​NO2​
Molecular Weight 133.19 g/mol
Functional Groups Secondary Amine, Primary Alcohol, Aliphatic Ether
Primary Mode of Action pH Neutralization & Multi-dentate Chemisorption

Mechanistic Pathway Visualization

Mechanism cluster_bulk Bulk Aqueous Phase (Condensate) cluster_surface Metal-Liquid Interface (Carbon Steel) A 2-[(3-Methoxypropyl) amino]ethanol (Inhibitor) B H2CO3 Neutralization (pH > 8.5) A->B Partitioning D Multi-dentate Adsorption (N, O anchor points) A->D Diffusion to Surface C Amine Protonation (R-NH2+-R') B->C Acid-Base Reaction E Mixed Inhibition (Physical Barrier) D->E Chemisorption

Fig 1. Dual-action mechanism: Bulk condensate neutralization and multi-dentate chemisorption.

Experimental Protocols

Protocol A: Determination of Vapor-Liquid Distribution Ratio (DR)

Causality & Rationale: DR is highly pressure-dependent. Atmospheric boiling tests fail to simulate actual boiler dynamics. This protocol utilizes a high-pressure autoclave to accurately quantify partitioning under operational conditions. Self-Validation Step: A mass balance recovery check is mandatory. A recovery of <95% indicates thermal degradation or system leakage, invalidating the run.

  • Preparation: Formulate a 100 ppm stock solution of 2-[(3-Methoxypropyl)amino]ethanol in ultra-pure deionized water.

  • System Purge: Transfer 1.0 L of the solution into a 2.0 L 316L Stainless Steel laboratory autoclave. Purge the headspace with N2​ for 15 minutes to remove dissolved oxygen and prevent oxidative degradation.

  • Pressurization & Heating: Seal the autoclave and heat to the target pressure (e.g., 600 psig / ~253°C). Allow the system to equilibrate for 2 hours.

  • Sampling: Simultaneously draw 50 mL samples from the liquid blowdown valve (equipped with a cooling coil) and the vapor release valve (passed through a condenser).

  • Quantification: Analyze both samples using Liquid Chromatography-Mass Spectrometry (LC-MS) or an established acid-base titration method.

  • Validation & Calculation:

    • Calculate Mass Balance: ([Amine]vapor​×Vvapor​)+([Amine]liquid​×Vliquid​)≈TotalInitialMass .

    • Calculate DR: DR=[Amine]liquid​[Amine]vapor​​ .

Protocol B: Electrochemical Impedance Spectroscopy (EIS) for Inhibition Efficiency

Causality & Rationale: EIS is selected over potentiodynamic polarization because it is a non-destructive technique. It allows for the continuous monitoring of the chemisorbed film's stability without polarizing the electrode into a destructive potential regime. Self-Validation Step: Prior to equivalent circuit fitting, data must pass the Kramers-Kronig (K-K) transform compliance check to ensure the system was stable, causal, and linear during the scan.

  • Electrode Preparation: Machine AISI 1018 (JIS S20C) carbon steel into working electrodes. Wet-grind sequentially with SiC paper up to 1200 grit. Sonicate in absolute ethanol for 5 minutes and dry under an N2​ stream.

  • Electrolyte Formulation: Prepare a simulated corrosive condensate solution (e.g., 0.1 M Na2​SO4​ purged with CO2​ to achieve a pH of 5.5). Prepare test cells with 0, 10, 50, and 100 ppm of the inhibitor.

  • Cell Setup: Assemble a standard three-electrode cell (Working: C-steel, Reference: Saturated Calomel Electrode (SCE), Counter: Platinum mesh).

  • OCP Stabilization: Immerse the working electrode and monitor the Open Circuit Potential (OCP) for 60 minutes. Do not proceed until the OCP drift is less than 2 mV/10 min, indicating steady-state adsorption.

  • EIS Measurement: Apply a sinusoidal AC perturbation of 10 mV peak-to-peak around the OCP. Sweep the frequency from 100 kHz (to capture solution resistance, Rs​ ) down to 10 mHz (to capture charge transfer resistance, Rct​ at the double layer).

  • Analysis: Fit the Nyquist and Bode plots to a standard Randles equivalent circuit ( Rs​(Cdl​Rct​) ). Calculate Inhibition Efficiency (IE%) using: IE%=Rct(inhibitor)​Rct(inhibitor)​−Rct(blank)​​×100 .

Experimental Workflow Visualization

Workflow Step1 Electrode Preparation (AISI 1018 Carbon Steel) Step3 Open Circuit Potential (OCP) Stabilization (1 hr) Step1->Step3 Step2 Electrolyte Formulation (Simulated Condensate + Inhibitor) Step2->Step3 Step4 EIS Measurement (100 kHz to 10 mHz) Step3->Step4 Drift < 2mV/10min Step5 Kramers-Kronig Validation & Equivalent Circuit Fitting Step4->Step5

Fig 2. Self-validating EIS workflow for assessing corrosion inhibition efficiency.

Quantitative Data Presentation

Table 1: Vapor-Liquid Distribution Ratio (DR) at Varying Pressures Demonstrates the compound's ability to partition heavily into the vapor phase at high pressures, ensuring protection of long steam runs.

System Pressure (psig)Amine in Liquid (ppm)Amine in Vapor (ppm)Distribution Ratio (DR)Mass Balance Recovery (%)
10045.254.01.19 99.2
30038.560.11.56 98.6
60031.067.52.18 98.5

Table 2: EIS Parameters and Inhibition Efficiency (IE%) on AISI 1018 Steel Demonstrates the exponential increase in charge transfer resistance ( Rct​ ) due to multi-dentate chemisorption.

Inhibitor Conc. (ppm) Rs​ ( Ω⋅cm2 ) Rct​ ( Ω⋅cm2 ) Cdl​ ( μF/cm2 )Inhibition Efficiency (%)
0 (Control)15.232085.4-
1015.41,45042.177.9%
5015.13,80021.591.6%
10015.56,25012.894.9%

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3016059, 2-((3-Methoxypropyl)amino)ethanol." PubChem,[Link]

  • Open Chemical Engineering Journal. "Neutralizing Amines in Boiler Steam and Humidified Indoor Air." Open Chemical Engineering Journal, Volume 15,[Link]

  • SinoLookChem. "Alkanolamines in Metalworking Fluids: Corrosion Inhibition, pH Control & Formulation Guide." SinoLookChem Technical Articles,[Link]

  • Google Patents. "US5368775A - Corrosion control composition and method for boiler/condensate steam system.

Sources

amine-based CO2 and H2S scrubbing solutions using 2-[(3-Methoxypropyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide for the Use of 2-[(3-Methoxypropyl)amino]ethanol in CO₂ and H₂S Scrubbing Solutions

Introduction

The removal of acid gases, primarily carbon dioxide (CO₂) and hydrogen sulfide (H₂S), from industrial gas streams is a critical process in natural gas processing, petroleum refining, and biogas upgrading.[1][2] This "gas sweetening" or "amine scrubbing" is essential for meeting quality specifications, preventing pipeline corrosion, and mitigating environmental emissions.[3][4] The core of this technology relies on aqueous solutions of alkylamines, which selectively absorb acidic gases from the process stream.[4] While primary and secondary amines like Monoethanolamine (MEA) and Diethanolamine (DEA) are widely used, research continues into novel amines with improved performance characteristics, such as higher loading capacity, lower regeneration energy, and greater stability.[1][5]

This document provides a detailed technical guide for researchers on the application of 2-[(3-Methoxypropyl)amino]ethanol, a secondary aminoether alcohol, as an absorbent for CO₂ and H₂S. Its structure suggests potential for high acid gas capacity and selectivity, making it a compound of interest for developing next-generation scrubbing solutions.[6] We will cover its physicochemical properties, the chemical mechanisms of acid gas absorption, detailed protocols for performance evaluation, and methods for data analysis.

Physicochemical Properties and Safety

A thorough understanding of the solvent's properties is fundamental for designing experiments and ensuring safe handling.

Table 1: Physicochemical Properties of 2-[(3-Methoxypropyl)amino]ethanol

PropertyValueSource
CAS Number 39216-84-7[7][8]
Molecular Formula C₆H₁₅NO₂[7][8]
Molecular Weight 133.19 g/mol [7]
Appearance Liquid (assumed)
IUPAC Name 2-(3-methoxypropylamino)ethanol[7]

Safety and Handling:

2-[(3-Methoxypropyl)amino]ethanol is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory or industrial setting.[7][8]

  • Hazards: Causes severe skin burns and eye damage (H314), is harmful if swallowed (H302), and may cause respiratory irritation (H335).[7][8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).[9] Work should be conducted in a well-ventilated area or under a chemical fume hood.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.[9] For skin contact, remove contaminated clothing immediately and rinse the skin with water or shower.[9] If swallowed, rinse the mouth but do not induce vomiting, and call a poison center or doctor immediately.[9]

Mechanism of Action: Acid Gas Absorption

Amine scrubbing is an acid-base reaction process.[4] The basic amine solution reacts with the acidic CO₂ and H₂S gases, capturing them in the liquid phase.[10]

Reaction with Carbon Dioxide (CO₂): As a secondary amine, 2-[(3-Methoxypropyl)amino]ethanol (R₂NH) reacts with CO₂ in a two-step process. First, it forms a carbamate, which is an unstable intermediate. This is followed by a reaction with another amine molecule, which acts as a base to deprotonate water, leading to the formation of bicarbonate.

  • Carbamate Formation: R₂NH + CO₂ ⇌ R₂NCOOH

  • Bicarbonate Formation (via base-catalyzed hydration): R₂NH + H₂O + CO₂ ⇌ R₂NH₂⁺ + HCO₃⁻[11]

The overall reaction stoichiometry approaches 1 mole of CO₂ per mole of amine under certain conditions, offering a high theoretical absorption capacity.[12]

Reaction with Hydrogen Sulfide (H₂S): The reaction with H₂S is a more direct acid-base reaction. The amine acts as a base, accepting a proton from the weakly acidic H₂S.

R₂NH + H₂S ⇌ R₂NH₂⁺ + HS⁻[10]

This reaction is typically much faster than the reaction with CO₂, which can be leveraged in processes designed for the selective removal of H₂S.[6]

Reaction_Mechanisms Amine 2-[(3-Methoxypropyl)amino]ethanol (R₂NH) Carbamate Carbamate Intermediate (R₂NCOOH) Amine->Carbamate + Bicarbonate Protonated Amine & Bicarbonate (R₂NH₂⁺ + HCO₃⁻) Amine->Bicarbonate + (Overall) Hydrosulfide Protonated Amine & Hydrosulfide (R₂NH₂⁺ + HS⁻) Amine->Hydrosulfide + CO2 Carbon Dioxide (CO₂) H2S Hydrogen Sulfide (H₂S) CO2->Carbamate + CO2->Bicarbonate + (Overall) H2S->Hydrosulfide + Water Water (H₂O) Water->Bicarbonate + (Overall) Carbamate->Bicarbonate + R₂NH + H₂O

Caption: Reaction pathways for CO₂ and H₂S with the secondary amine.

Experimental Protocols

This section details the procedures for preparing and evaluating the scrubbing solution. The overall workflow involves absorption of the acid gas into a "lean" amine solution, creating a "rich" solution, which is then analyzed for its gas loading and subsequently regenerated for reuse.

Experimental_Workflow SourGas Sour Gas Input (CO₂/H₂S) Absorber Absorption Column Lean Amine In Rich Amine Out SourGas->Absorber:f0 SweetGas Sweetened Gas Output Absorber:f0->SweetGas Analysis Analysis (Titration, GC, or TIC) Absorber:f2->Analysis Regenerator Stripping Column (Heated) Rich Amine In Lean Amine Out Analysis->Regenerator:f1 AcidGas Acid Gas to Disposal or Capture Regenerator:f0->AcidGas RecyclePump Pump & Cooler Regenerator:f2->RecyclePump RecyclePump->Absorber:f1 Recycled Lean Amine

Caption: General experimental workflow for amine scrubbing evaluation.

Protocol 1: Preparation of Aqueous Amine Solution
  • Objective: To prepare a standardized aqueous solution of 2-[(3-Methoxypropyl)amino]ethanol. Typical concentrations for industrial applications range from 20% to 55% by weight.[4]

  • Materials:

    • 2-[(3-Methoxypropyl)amino]ethanol (assay ≥98%)

    • Deionized (DI) water

    • Calibrated analytical balance

    • Volumetric flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Determine the desired total mass and concentration (e.g., 30 wt%) of the solution.

    • Tare a clean, dry beaker on the analytical balance.

    • Carefully weigh the required mass of 2-[(3-Methoxypropyl)amino]ethanol into the beaker.

    • Weigh the corresponding mass of DI water to achieve the target concentration.

    • Add the DI water to the beaker containing the amine. Note: The dissolution may be exothermic; add water slowly if necessary.

    • Place a magnetic stir bar in the beaker and stir the solution on a stir plate until fully homogenized.

    • Store the prepared "lean" solution in a sealed container, clearly labeled with the chemical name, concentration, and date of preparation.

Protocol 2: Gas Absorption Experiment
  • Objective: To contact a simulated sour gas stream with the amine solution to measure its absorption capacity and rate. This is typically done in a bubble column or a wetted wall column for laboratory-scale studies.

  • Apparatus:

    • Gas cylinders with certified mixtures of CO₂/N₂ and/or H₂S/N₂

    • Mass flow controllers (MFCs)

    • Gas washing bottle or bubble column reactor

    • Temperature-controlled water bath

    • Outlet gas analyzer (e.g., infrared for CO₂, electrochemical for H₂S)

  • Procedure:

    • Accurately measure a known volume or mass of the prepared amine solution into the gas washing bottle.

    • Submerge the bottle in the water bath set to the desired absorption temperature (e.g., 40 °C).

    • Set the MFCs to the desired gas flow rate and composition (e.g., 15% CO₂ in N₂).

    • Bypass the reactor and flow the gas directly to the analyzer to obtain a baseline (inlet) concentration reading.

    • Once the reading is stable, divert the gas flow through the amine solution in the reactor.

    • Continuously record the outlet gas concentration over time. The concentration will initially be very low and will gradually increase as the amine solution becomes saturated.

    • The experiment is complete when the outlet concentration equals the inlet concentration, indicating the solution is fully saturated ("rich").

    • The "rich" amine solution should be carefully collected for analysis.

Protocol 3: Analysis of Acid Gas Loading
  • Objective: To quantify the amount of CO₂ or H₂S absorbed per mole of amine. Total Inorganic Carbon (TIC) analysis is a robust method for CO₂.[13] Titration is a classic and accessible method.

  • Method: Titration for CO₂ Loading

    • Principle: A known weight of the rich amine sample is diluted and titrated with a standardized acid (e.g., 0.1 M HCl). The titration curve will show two inflection points corresponding to the protonation of the free amine and the liberation of CO₂ from the carbamate/bicarbonate species. The difference in acid volume between these points is used to calculate the CO₂ content.

    • Procedure: i. Accurately weigh approximately 1-2 g of the rich amine solution into a beaker. ii. Add 50 mL of DI water and a stir bar. iii. Place the beaker on a magnetic stirrer and insert a calibrated pH probe. iv. Titrate slowly with standardized HCl, recording the pH and the volume of titrant added. v. Plot the pH versus titrant volume (or its derivative) to identify the two equivalence points. vi. Calculate the CO₂ loading based on the volume of HCl consumed between the two points.

Protocol 4: Solvent Regeneration (Stripping)
  • Objective: To remove the absorbed acid gas from the "rich" amine solution to create a "lean" solution that can be recycled. This is achieved by heating the solution.[3]

  • Apparatus:

    • Three-neck round-bottom flask

    • Heating mantle with temperature controller

    • Condenser

    • Collection flask for the regenerated amine

    • Nitrogen gas supply for inert blanketing

  • Procedure:

    • Place the "rich" amine solution into the round-bottom flask.

    • Assemble the stripping apparatus with the condenser in a reflux or distillation configuration.

    • Begin heating the solution to the target regeneration temperature (typically 100-120 °C).[14]

    • The heat breaks the amine-CO₂/H₂S bonds, releasing the acid gases, which exit through the top of the condenser.[3]

    • Continue heating for a defined period (e.g., 1-2 hours) until gas evolution ceases.

    • Allow the solution to cool under a nitrogen atmosphere to prevent oxidative degradation.

    • The resulting "lean" solution can be analyzed for residual gas loading to determine regeneration efficiency.

Data Analysis and Interpretation

The primary metrics for evaluating a scrubbing solvent are its absorption capacity (loading) and removal efficiency.

  • Acid Gas Loading (α): This is the most critical parameter, expressed as moles of acid gas absorbed per mole of amine.

    • Calculation from Titration: α = (V₂ - V₁) * M_HCl / (w_sample * f_amine / MW_amine) Where:

      • V₁ and V₂ are the titrant volumes at the first and second equivalence points (L).

      • M_HCl is the molarity of the HCl standard (mol/L).

      • w_sample is the weight of the amine sample (g).

      • f_amine is the weight fraction of amine in the solution.

      • MW_amine is the molecular weight of the amine ( g/mol ).

  • Removal Efficiency (η): This measures the percentage of acid gas removed from the gas stream.

    • Calculation: η (%) = (C_in - C_out) / C_in * 100 Where C_in and C_out are the inlet and outlet acid gas concentrations, respectively.

Table 2: Example Data Summary

ParameterValueUnits
Amine Concentration30wt%
Absorption Temperature40°C
Inlet CO₂ Concentration15.0%
Max. CO₂ Loading (α_max)0.85mol CO₂ / mol amine
Initial Removal Efficiency>99%
Regeneration Temperature110°C
Residual Loading (α_lean)0.15mol CO₂ / mol amine
Cyclic Capacity (α_max - α_lean) 0.70 mol CO₂ / mol amine

Troubleshooting

  • Low Absorption Capacity:

    • Cause: Incorrect amine concentration; solvent degradation.

    • Solution: Verify solution concentration by titration. Check for discoloration, which may indicate thermal or oxidative degradation.

  • Foaming in Absorber:

    • Cause: Presence of contaminants (e.g., hydrocarbons, degradation products).

    • Solution: Implement filtration of the lean amine solution. Consider using an anti-foaming agent in trace amounts.

  • Incomplete Regeneration:

    • Cause: Insufficient regeneration temperature or time.

    • Solution: Increase the reboiler temperature or the residence time in the stripper. Ensure efficient steam stripping if applicable.[3]

References

  • Amine Scrubbing System Overview - How Amine Treating Works - Carver Pump. (2021). Carver Pump. [Link]

  • Amine gas treating - Wikipedia. Wikipedia. [Link]

  • Amine Gas Treating: Amine Scrubbing & Regeneration Units - Gazpack. Gazpack. [Link]

  • Amine Gas Treating: H2S and CO2 Removal - Vaisala. (2019). Vaisala. [Link]

  • Amine Scrubbing for CO2 and H2S Removal from Biogas - YouTube. (2024). YouTube. [Link]

  • 2-((3-Methoxypropyl)amino)ethanol | C6H15NO2 | CID 3016059 - PubChem. PubChem. [Link]

  • TIC Determination in Amine Scrubbing Solutions for Efficiency Control of CO2 Emission Reduction from Fossil Fuel Combustion (EN) - Analytik Jena. Analytik Jena. [Link]

  • CO2 Analysis in Amine Solution by SMS 2239 - Gulf Bio Analytical. Gulf Bio Analytical. [Link]

  • 2-[(3-methoxypropyl)amino]ethanol — Chemical Substance Information - NextSDS. NextSDS. [Link]

  • Development of an Analytical Method for Distinguishing Ammonium Bicarbonate from the Products of an Aqueous Ammonia CO2 Scrubber - ACS Publications. (2005). ACS Publications. [Link]

  • Chemical analysis in amine system operations - ePTQ.com. ePTQ.com. [Link]

  • US4405585A - Process for the selective removal of hydrogen sulfide from gaseous mixtures with severely sterically hindered secondary aminoether alcohols - Google Patents.
  • Safety Data Sheet: 2-Aminoethanol - Carl ROTH. Carl ROTH. [Link]

  • Absorption capacity and CO2 removal efficiency in tray tower by using 2-(ethylamino)ethanol activated 3-(dimethylamino)propan-1-ol aqueous solution | Request PDF - ResearchGate. ResearchGate. [Link]

  • Study of Various Aqueous and Non-Aqueous Amine Blends for Hydrogen Sulfide Removal from Natural Gas - MDPI. (2019). MDPI. [Link]

  • A Comparative Study of the CO2 Absorption in Some Solvent-Free Alkanolamines and in Aqueous Monoethanolamine (MEA) - PubMed. (2016). PubMed. [Link]

  • Amino-modified molecular sieves for adsorptive removal of H2S from natural gas - PubMed. (2018). PubMed. [Link]

  • CO 2 Absorption Mechanism by the Nonaqueous Solvent Consisting of Hindered Amine 2-[(1,1-dimethylethyl)amino]ethanol and Ethylene Glycol - MDPI. (2020). MDPI. [Link]

  • New Solvents for CO2 and H2S Removal from Gaseous Streams - . (2021). . [Link]

  • Research progress of CO2 separation technology by solvent absorption - E3S Web of Conferences. E3S Web of Conferences. [Link]

  • Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA): Experimental Investigation and Modeling with the Cubic-Plus-Association and the Modified Kent-Eisenberg Models - MDPI. (2022). MDPI. [Link]

Sources

Isolation and Chromatographic Separation of 2-[(3-Methoxypropyl)amino]ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

2-[(3-Methoxypropyl)amino]ethanol (CAS: 39216-84-7) is a highly polar, basic secondary amino alcohol utilized as a versatile intermediate in pharmaceutical synthesis and materials science [1]. The isolation and quantification of this analyte present a trifecta of chromatographic challenges:

  • High Polarity (LogP ≈ -0.7): Standard Reversed-Phase Liquid Chromatography (RPLC) on C18 columns yields virtually no retention, causing the analyte to elute in the void volume.

  • Basic Secondary Amine: The nitrogen atom readily protonates at physiological and acidic pH, leading to severe peak tailing due to secondary electrostatic interactions with residual silanols on silica-based stationary phases.

  • Lack of a UV Chromophore: The molecule consists entirely of aliphatic carbon, oxygen, and nitrogen, meaning it exhibits negligible UV absorbance above 210 nm, rendering standard UV/Vis detectors ineffective for gradient elution without severe baseline drift.

To overcome these inherent limitations, this guide details three field-proven, self-validating chromatographic methodologies. The selection of the appropriate method depends entirely on the detection capabilities of your laboratory infrastructure.

MethodSelection Start Analyze 2-[(3-Methoxypropyl) amino]ethanol Q1 Is Mass Spectrometry (LC-MS) available? Start->Q1 HILIC Method 1: HILIC-ESI-MS (Direct Analysis) Q1->HILIC Yes Q2 Is CAD or ELSD available? Q1->Q2 No IP Method 2: Ion-Pairing RP-HPLC-CAD Q2->IP Yes Deriv Method 3: FMOC-Cl Derivatization + HPLC-UV Q2->Deriv No

Figure 1: Chromatographic method selection workflow based on detector availability.

Methodology 1: Direct Analysis via HILIC-ESI-MS (The Gold Standard)

Causality and Rationale

Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal technique for underivatized polar amines [2]. Unlike RPLC, HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (>70% Acetonitrile). Retention occurs through the partitioning of the analyte into a water-enriched layer immobilized on the stationary phase surface. Because the mobile phase is highly organic, it provides exceptional desolvation efficiency in the Electrospray Ionization (ESI) source, drastically enhancing Mass Spectrometry (MS) sensitivity.

HILIC_Mechanism MobilePhase Bulk Mobile Phase (>70% Acetonitrile) Analyte 2-[(3-Methoxypropyl) amino]ethanol (Polar, Basic) Analyte->MobilePhase Low Affinity WaterLayer Immobilized Water Layer (Hydrogen Bonding) Analyte->WaterLayer Partitioning & H-Bonding StationaryPhase Amide Stationary Phase (Neutral/Polar) WaterLayer->StationaryPhase Adsorbed onto

Figure 2: Mechanistic representation of HILIC partitioning for polar amino alcohols.

Step-by-Step Protocol
  • Column Selection: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalent. The amide phase prevents the severe ion-exchange interactions seen with bare silica, ensuring sharp, symmetrical peaks.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (The acidic pH ensures the secondary amine remains fully protonated for reliable ESI+ detection).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dilute the sample in a diluent matching the initial mobile phase conditions (e.g., 90% Acetonitrile / 10% Water). Critical Note: Injecting highly aqueous samples into a HILIC system will disrupt the water layer and cause peak splitting.

  • MS Parameters: ESI positive mode; Capillary voltage 3.0 kV; Desolvation temp 400°C. Monitor the [M+H]+ ion at m/z 134.1.

Gradient Table: HILIC-ESI-MS
Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Curve
0.00.41090Initial
1.00.41090Isocratic (Hold)
6.00.44060Linear
7.50.44060Wash
7.60.41090Re-equilibration
12.00.41090End

System Suitability: Tailing factor (Tf) should be ≤ 1.5. Retention time relative standard deviation (RSD) ≤ 1.0% over 6 injections.

Methodology 2: Ion-Pairing RP-HPLC with Charged Aerosol Detection (CAD)

Causality and Rationale

If MS is unavailable, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) provides a near-universal response for non-volatile analytes, independent of chromophores[3]. However, to retain the highly polar 2-[(3-Methoxypropyl)amino]ethanol on a standard RPLC C18 column, an ion-pairing reagent is required. Heptafluorobutyric acid (HFBA) is selected over standard alkyl sulfonates because HFBA is highly volatile, preventing CAD/ELSD capillary fouling [5]. HFBA forms a neutral, hydrophobic ion-pair complex with the protonated amine, allowing it to partition into the C18 stationary phase.

Step-by-Step Protocol
  • Column Selection: Phenomenex Synergi Hydro-RP (4.6 x 150 mm, 4 µm) or equivalent polar-endcapped C18.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water containing 0.1% (v/v) HFBA.

    • Mobile Phase B: Acetonitrile containing 0.1% (v/v) HFBA.

  • Detector Settings (CAD): Evaporation temperature set to 35°C (low temperature prevents the volatilization of the semi-volatile amino alcohol). Data collection rate: 10 Hz.

  • Sample Preparation: Dissolve the sample in Water/Acetonitrile (90:10, v/v).

Gradient Table: IP-RP-HPLC-CAD
Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + HFBA)% Mobile Phase B (ACN + HFBA)
0.01.0955
8.01.04060
10.01.0595
12.01.0955
17.01.0955

System Suitability: Signal-to-noise (S/N) ratio for the Limit of Quantitation (LOQ) must be ≥ 10. Note that CAD response is non-linear; use a quadratic or power-function calibration curve for quantification.

Methodology 3: Pre-Column Derivatization with FMOC-Cl for HPLC-UV

Causality and Rationale

For QA/QC laboratories equipped only with standard HPLC-UV/Vis systems, the analyte must be chemically modified to introduce a chromophore. While o-phthalaldehyde (OPA) is a common derivatization agent, it only reacts with primary amines and will fail here. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is strictly required, as it efficiently reacts with secondary amines to form a highly hydrophobic, UV-absorbing, and fluorescent carbamate derivative [4].

Step-by-Step Protocol
  • Reagent Preparation:

    • Buffer: 0.2 M Borate buffer, adjusted to pH 8.5.

    • Derivatizing Agent: 5 mM FMOC-Cl in anhydrous Acetonitrile (prepare fresh daily).

  • Derivatization Reaction:

    • In an autosampler vial, mix 100 µL of the sample (aqueous) with 100 µL of Borate buffer.

    • Add 100 µL of FMOC-Cl reagent.

    • Vortex and allow to react at room temperature for exactly 10 minutes.

    • Quenching: Add 50 µL of 1-Adamantanamine (10 mM in Acetonitrile) to react with excess FMOC-Cl, preventing interfering baseline peaks.

  • Chromatographic Conditions:

    • Column: Standard C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Detection: UV at 265 nm (or Fluorescence: Ex 260 nm / Em 315 nm for 100x greater sensitivity).

Gradient Table: FMOC-Derivatized HPLC-UV
Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.01.27030
15.01.21090
18.01.21090
19.01.27030
25.01.27030

System Suitability: Resolution (Rs) between the FMOC-analyte derivative and the FMOC-quencher peak must be ≥ 2.0.

Method Comparison Summary

ParameterMethod 1: HILIC-ESI-MSMethod 2: IP-RP-CADMethod 3: FMOC Derivatization
Retention Mechanism Hydrophilic PartitioningHydrophobic Ion-PairingHydrophobic (Derivatized)
Detection Mode Mass Spectrometry (m/z 134.1)Charged Aerosol (Universal)UV (265 nm) / Fluorescence
Sample Prep Simple Dilution (High Organic)Simple Dilution (High Aqueous)10-min Chemical Reaction
Sensitivity (LOD) ~1-5 ng/mL~50-100 ng/mL~10 ng/mL (UV) / ~0.1 ng/mL (FL)
Primary Advantage Highest specificity, no derivatizationUniversal detection, robustCompatible with standard LC-UV

References

  • National Center for Biotechnology Information (PubChem). "2-((3-Methoxypropyl)amino)ethanol | C6H15NO2 | CID 3016059". PubChem Database.[Link]

  • Waters Corporation. "Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column". Waters Application Notes.[Link]

  • Górecki, T., Lynen, F., Szucs, R., & Sandra, P. "Universal Response in Liquid Chromatography Using Charged Aerosol Detection". Analytical Chemistry, 2006.[Link]

  • Kou, D., et al. "Simultaneous Determination of Maillard Reaction Impurities in Memantine Tablets Using HPLC With Charged Aerosol Detector". Journal of Pharmaceutical and Biomedical Analysis, 2011.[Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-[(3-Methoxypropyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of commercial-grade 2-[(3-Methoxypropyl)amino]ethanol (CAS: 39216-84-7)[1].

Due to the presence of a secondary amine, a primary hydroxyl group, and an aliphatic ether linkage, this compound is highly susceptible to thermal degradation, auto-oxidation, and atmospheric carbon dioxide absorption. The following guides and self-validating protocols are engineered to help you achieve >99% purity for sensitive downstream pharmaceutical syntheses.

🔍 Troubleshooting Guide & FAQs

Q1: Why does my commercial-grade 2-[(3-Methoxypropyl)amino]ethanol turn yellow or brown upon heating during simple distillation? A: This discoloration is a classic hallmark of thermal degradation and amine auto-oxidation. At standard atmospheric pressure, the boiling point of this amino alcohol is excessively high. Exposing the secondary amine to high temperatures in the presence of trace atmospheric oxygen leads to the formation of imines or N-oxides, which are highly colored chromophores. The Fix: You must transition to Vacuum Fractional Distillation [2]. By reducing the system pressure to < 10 mmHg, you significantly depress the boiling point, allowing the compound to vaporize well below its thermal decomposition threshold. Furthermore, the entire system must be purged with an inert gas (Argon or Nitrogen) prior to applying heat to displace residual oxygen.

Q2: I am already using a vacuum pump, but my final product still contains trace water and unreacted 3-methoxypropylamine. How do I resolve this? A: Simple vacuum distillation lacks the theoretical plates required to separate components with overlapping vapor pressures or to break strong hydrogen-bonded amine-water azeotropes. The Fix: Upgrade your apparatus to include a Fractional Distillation Column (such as a vacuum-jacketed Vigreux column or a column packed with Raschig rings)[3]. The packing provides multiple vapor-liquid equilibrium stages, drastically improving the separation resolution between the lighter amine precursors and the target compound. Self-Validation Step: Pre-treat the crude mixture with anhydrous MgSO4​ or 3Å molecular sieves for 12 hours before distillation. Removing bulk water chemically prevents water-amine co-distillation and stabilizes the vacuum pressure.

Q3: My purified batch degrades after a few weeks on the shelf. How should I store it to maintain its integrity? A: Purified amino alcohols are notoriously hygroscopic and act as CO2​ scavengers, forming insoluble carbamate salts over time. The Fix: Immediately upon breaking the vacuum with Argon, transfer the purified fraction into oven-dried, amber glass bottles. Flush the headspace with Argon, seal with a PTFE-lined cap, and store at 2–8 °C.

📊 Quantitative Data & Impurity Profiling

To successfully purify the compound, you must understand the physicochemical differences between the target molecule and its common synthetic impurities.

Property / ImpurityValue / CharacteristicsImpact on Downstream Synthesis
2-[(3-Methoxypropyl)amino]ethanol MW: 133.19 g/mol [1] Appearance: Clear, viscous liquidTarget Compound. Must be >99% pure to prevent side reactions in drug scaffolding.
Water ( H2​O ) BP: 100 °C (760 mmHg)Causes hydrolysis of sensitive reagents; forms strong hydrogen-bond networks that disrupt distillation.
3-Methoxypropylamine BP: ~118 °C (760 mmHg)Primary amine impurity. Competes aggressively in nucleophilic substitution and amidation reactions.
High-MW Polymers BP: Non-volatileResidual oligomers from ether cleavage or amine condensation. Remains in the distillation flask.

🧪 Standard Operating Procedure: Vacuum Fractional Distillation

This protocol is designed as a self-validating system. Do not proceed to the next step unless the prior validation metric is met.

Phase 1: Pre-treatment & Desiccation

  • Transfer the crude 2-[(3-Methoxypropyl)amino]ethanol into a dry Erlenmeyer flask.

  • Add 10% w/v of activated 3Å molecular sieves or anhydrous MgSO4​ .

  • Stir under an Argon atmosphere for 12 hours at room temperature.

  • Filter the mixture through a pad of Celite under an inert blanket into the distillation boiling flask.

Phase 2: Apparatus Assembly

  • Assemble a vacuum fractional distillation setup consisting of: a heating mantle, magnetic stirrer, vacuum-jacketed Vigreux column, Perkin triangle (distillation receiver), and a high-vacuum pump equipped with a liquid nitrogen cold trap.

  • Apply high-vacuum grease to all ground-glass joints to ensure a hermetic seal.

  • Validation: Engage the vacuum pump without heat. The system must hold a steady pressure of < 10 mmHg for at least 15 minutes. If pressure fluctuates, locate and fix the leak.

Phase 3: Distillation Execution

  • Degassing: Backfill the system with Argon, then re-apply the vacuum. Repeat this purge cycle three times to remove all oxygen.

  • Heating: Gradually increase the heat. Monitor the vapor temperature at the still head.

  • Forerun Collection: Collect the initial fractions (water, unreacted 3-methoxypropylamine, and low-boiling cleavage products) into the first receiver flask.

  • Main Fraction Collection: Once the vapor temperature stabilizes at the calculated boiling point for your specific vacuum pressure (typically around 90–110 °C at 10 mmHg), rotate the Perkin triangle to collect the main fraction into a clean, pre-weighed receiver.

  • Residue: Cease heating when the distillation rate drops significantly and the liquid in the boiling flask becomes highly viscous. Do not distill to dryness.

Phase 4: Quality Control & Validation

  • Analyze an aliquot of the main fraction via Gas Chromatography-Mass Spectrometry (GC-MS) or 1H -NMR.

  • Validation: The product is only cleared for use if the purity exceeds 99.0% and no primary amine peaks are detectable.

⚙️ Process Visualization

PurificationWorkflow Crude Crude 2-[(3-Methoxypropyl)amino]ethanol PreTreat Chemical Drying (MgSO4 / 3Å Sieves) Crude->PreTreat Remove bulk H2O Degassing Inert Gas Purge (Argon x3) PreTreat->Degassing Prevent auto-oxidation VacDist Vacuum Fractional Distillation (< 10 mmHg) Degassing->VacDist Lower boiling point Forerun Forerun Fraction (H2O, Light Amines) VacDist->Forerun T < Target BP MainFrac Main Fraction (Pure Target Compound) VacDist->MainFrac Target BP Range Residue Pot Residue (Polymers/Salts) VacDist->Residue Non-volatile Storage Argon Blanket Storage (2-8°C) MainFrac->Storage QC Validation Passed

Workflow for the purification and isolation of 2-[(3-Methoxypropyl)amino]ethanol.

📚 References

  • PubChem Database. "2-((3-Methoxypropyl)amino)ethanol | C6H15NO2 | CID 3016059". National Center for Biotechnology Information. Available at:[Link][1]

  • Wikipedia. "Vacuum distillation". Wikimedia Foundation. Available at:[Link][2]

  • Wikipedia. "Fractional distillation". Wikimedia Foundation. Available at: [Link][3]

Sources

Technical Support Center: 2-[(3-Methoxypropyl)amino]ethanol (MOPA) Degradation in Amine Scrubbers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting 2-[(3-Methoxypropyl)amino]ethanol (MOPA) degradation in amine scrubbing systems. This guide is designed for researchers, scientists, and drug development professionals who utilize MOPA in experimental or pilot-scale CO2 capture applications. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to diagnose and resolve common degradation issues effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about MOPA degradation.

Q1: What is amine degradation and why is it a concern for MOPA?

A: Amine degradation refers to the irreversible chemical breakdown of the MOPA solvent under the process conditions of an amine scrubber.[1] This is a critical issue because it leads to several operational problems:

  • Loss of Efficiency: Degradation products may have a lower or no capacity for capturing CO2, reducing the overall efficiency of the system.[2]

  • Increased Operating Costs: The loss of active MOPA necessitates costly solvent replacement.[2] Operating costs related to amine degradation can constitute a significant portion of the total CO2 capture cost.[2]

  • Operational Problems: Degradation products can cause foaming, increase the solution's viscosity, and contribute to fouling and corrosion of equipment.[1][3]

  • Environmental & Safety Concerns: Some degradation by-products, such as ammonia or nitrosamines, can be volatile and harmful, posing environmental and health risks.[2][4]

Q2: What are the primary mechanisms of MOPA degradation in an amine scrubber?

A: MOPA, like other alkanolamines, degrades primarily through two mechanisms within the absorber-stripper loop: oxidative and thermal degradation.[5]

  • Oxidative Degradation: This is often the main cause of solvent loss and typically occurs in the absorber, where the flue gas introduces oxygen (O2) into the system.[2] The reaction is complex and can be catalyzed by dissolved metal ions like iron (Fe²⁺/Fe³⁺) from equipment corrosion.[4] This pathway leads to the formation of aldehydes, carboxylic acids, and amides.[2]

  • Thermal Degradation: This occurs in the high-temperature sections of the unit, primarily the stripper, reboiler, and hot-side of the cross-heat exchanger, with typical temperatures ranging from 100-120°C or higher.[2][3] It often involves reactions between MOPA and CO2, leading to the formation of more complex, higher molecular-weight compounds and heat-stable salts (HSS).[2]

Q3: What are Heat-Stable Salts (HSS) and how do they affect my MOPA system?

A: Heat-Stable Salts are salts formed from the reaction of the amine with strong acids (from degradation products like formic acid or from flue gas impurities like SOx and NOx) that are not regenerated (broken down) by the heat in the stripper. These salts tie up the MOPA, preventing it from capturing CO2 and thus reducing the solvent's active concentration. An accumulation of HSS increases the potential for corrosion and raises the viscosity of the amine solution.[3]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues encountered during your experiments.

Issue 1: Rapid Loss of CO2 Capture Capacity

Your MOPA solution is no longer absorbing CO2 as effectively as when it was fresh.

Q: My CO2 absorption rate has dropped significantly. What are the likely causes and how do I investigate?

A: A rapid decline in CO2 capture efficiency is a primary indicator of solvent degradation. The investigation should follow a logical progression from operational parameters to chemical analysis.

Troubleshooting Workflow: Reduced CO2 Absorption

start Symptom: Reduced CO2 Absorption cause1 Potential Cause 1: High Lean Amine Loading start->cause1 cause2 Potential Cause 2: Solvent Degradation (HSS) start->cause2 cause3 Potential Cause 3: Oxygen Ingress & Oxidation start->cause3 cause4 Potential Cause 4: Foaming start->cause4 action1 Action: Check Stripper Performance. Increase Reboiler Duty/Temp. cause1->action1 Inadequate Regeneration action2 Action: Analyze Lean Solvent for HSS (See Protocol 1). cause2->action2 Amine is Tied Up action3 Action: Measure O2 in Flue Gas. Check for leaks. Analyze for oxidative degradation products. cause3->action3 Oxidative Breakdown action4 Action: Visually inspect solvent. Consider adding antifoam. Filter solvent. cause4->action4 Poor Gas-Liquid Contact

Caption: Troubleshooting logic for reduced CO2 absorption.

Step-by-Step Diagnosis:

  • Check Regeneration Efficiency: First, ensure your stripper is functioning correctly. A high CO2 loading in the lean amine returning to the absorber is a common cause of poor performance.

    • Action: Analyze the CO2 content of your lean and rich amine streams. If lean loading is high, try increasing the reboiler duty or steam rate to improve stripping.[6] Be mindful that excessive temperatures can accelerate thermal degradation.[2]

  • Analyze for Heat-Stable Salts (HSS): If regeneration appears normal, the active MOPA concentration may have been reduced by the formation of HSS.

    • Action: Perform an ion chromatography analysis on a solvent sample to quantify HSS anions like formate, acetate, and oxalate. (See Protocol 1 ).

  • Investigate Oxidative Degradation: Oxygen is a primary culprit in amine degradation.[2]

    • Action: Measure the O2 concentration in your inlet gas. Ensure all system fittings are tight to prevent air leakage. Analyze the solvent for by-products of oxidation such as organic acids.

  • Inspect for Foaming: Foaming reduces the interfacial area between the gas and liquid, severely hampering CO2 absorption. Degradation products can act as surfactants, causing foam.[2][3]

    • Action: Visually inspect the solvent in the absorber column if possible. Foaming can often be mitigated by filtering the solvent to remove particulates and degradation products or by using a suitable antifoaming agent.

Issue 2: Changes in Solvent Appearance and Physical Properties

You observe that the MOPA solution has changed color, become more viscous, or is causing operational issues like fouling.

Q: My initially clear MOPA solution has turned dark yellow/brown and seems thicker. What does this indicate?

A: A color change and increased viscosity are classic signs of significant solvent degradation.

  • Color Change: The yellow or brown hue is typically due to the formation of polymeric degradation products and the accumulation of corrosion products (e.g., iron complexes).[1]

  • Increased Viscosity: This is caused by the presence of higher molecular weight degradation products, such as those formed via carbamate polymerization, and can lead to poor heat transfer and pumping difficulties.[3]

Troubleshooting Summary Table

SymptomPotential Cause(s)Key Diagnostic Action(s)Mitigation Strategy
Reduced CO2 Absorption Inadequate regeneration; HSS formation; Oxidative degradation.Analyze lean/rich loading; Test for HSS (IC); Measure O2 ingress.Optimize reboiler duty; Consider solvent reclaiming; Minimize O2 exposure.
Solvent Color Change Accumulation of degradation products; Corrosion.Analyze for dissolved metals (ICP-MS); Identify degradation products (LC-MS).Improve filtration; Use corrosion-resistant materials; Control temperature.
Increased Viscosity Formation of high molecular weight polymers.Measure solvent viscosity; Characterize products via GC-MS or LC-MS.Lower reboiler temperature; Consider partial solvent replacement/reclaiming.
Foaming Presence of surfactants (degradation products); Suspended solids.Visual inspection; Filter a sample and re-check for foaming tendency.Use antifoam; Install or improve filtration system.
Corrosion HSS accumulation; High temperatures; High CO2 loading.Analyze for dissolved metals; Inspect equipment.Maintain HSS below recommended limits; Control stripper temperature.[7]

Part 3: Analytical & Experimental Protocols

Accurate analysis is key to effective troubleshooting. The following are streamlined protocols for essential measurements.

Protocol 1: Quantification of Heat-Stable Salt (HSS) Anions via Ion Chromatography (IC)

This protocol allows you to determine the concentration of common HSS anions, which directly corresponds to the amount of inactive MOPA.

Objective: To quantify formate, acetate, glycolate, and oxalate in a degraded MOPA sample.

Methodology:

  • Sample Preparation: a. Obtain a representative sample (~10 mL) of the lean MOPA solution. b. Accurately dilute the sample with deionized water. A dilution factor of 1:100 or 1:1000 is typical, depending on the expected HSS concentration. c. Filter the diluted sample through a 0.45 µm syringe filter to remove particulates.

  • Instrumentation & Conditions:

    • System: A standard ion chromatograph with a conductivity detector.

    • Column: An anion-exchange column suitable for organic acids (e.g., Dionex IonPac AS11-HC or equivalent).

    • Eluent: A potassium hydroxide (KOH) gradient.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Temperature: 30 °C.

  • Calibration: a. Prepare a mixed calibration standard containing known concentrations of sodium formate, sodium acetate, sodium glycolate, and sodium oxalate. b. Create a calibration curve by running standards at a minimum of five different concentration levels.

  • Analysis & Calculation: a. Inject the prepared sample into the IC system. b. Identify the HSS anion peaks by comparing their retention times to those of the standards. c. Quantify the concentration of each anion using the calibration curve. d. Calculate the final concentration in the original MOPA sample by accounting for the dilution factor.

Protocol 2: Identification of Non-Volatile Degradation Products by LC-MS

This protocol is essential for identifying the specific chemical compounds responsible for issues like viscosity increase and foaming.

Objective: To identify unknown high molecular weight degradation products in a MOPA sample.

Methodology:

  • Sample Preparation: a. Dilute a sample of the degraded MOPA solution 1:100 with a suitable solvent (e.g., a mixture of water and acetonitrile). b. Centrifuge the sample to pellet any suspended solids.

  • Instrumentation & Conditions:

    • System: A High-Performance Liquid Chromatograph (HPLC) coupled to a mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer for high-resolution mass data).[3]

    • Column: A C18 reverse-phase column is a common starting point.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for protonated amines.

  • Data Analysis: a. Analyze the total ion chromatogram to find peaks that are present in the degraded sample but absent in a fresh MOPA sample. b. Examine the high-resolution mass spectrum for each new peak to determine its accurate mass. c. Use the accurate mass to predict possible elemental compositions. d. Propose structures for the degradation products based on the elemental composition and known MOPA degradation chemistry (e.g., dimers, trimers, or cyclic compounds).[8]

Part 4: Visualizing MOPA Degradation

Understanding the chemical pathways is crucial for prevention.

MOPA Degradation Pathways

cluster_oxidative Oxidative Degradation (Absorber) cluster_thermal Thermal Degradation (Stripper) MOPA MOPA 2-[(3-Methoxypropyl)amino]ethanol Intermediates Radical Intermediates MOPA->Intermediates Carbamate Carbamate Polymerization MOPA->Carbamate O2 O2 (from Flue Gas) O2->MOPA Metals Fe²⁺/Cu²⁺ (Catalysts) Metals->MOPA Products_Ox Degradation Products: - Carboxylic Acids (Formate, Acetate) - Aldehydes, Amides - Ammonia Intermediates->Products_Ox Heat High Temperature (>100°C) Heat->MOPA CO2 CO2 CO2->MOPA Products_Th Degradation Products: - Heat-Stable Salts (HSS) - Cyclic Ureas - Higher MW Oligomers Carbamate->Products_Th

Sources

optimizing CO2 absorption capacity of 2-[(3-Methoxypropyl)amino]ethanol solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Solvent Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and process engineers working on next-generation carbon capture technologies.

Working with complex, sterically hindered secondary alkanolamines like 2-[(3-Methoxypropyl)amino]ethanol (MPAE) requires moving beyond standard primary amine protocols. This guide is structured to provide you with the fundamental causality behind MPAE's behavior, troubleshooting strategies for operational anomalies, and self-validating experimental methodologies.

Part 1: Molecular Rationale & FAQs

Q1: Why does MPAE achieve higher CO₂ loading capacities than conventional solvents like Monoethanolamine (MEA)? A1: The advantage lies in steric hindrance and reaction pathways. MEA, a primary amine, reacts with CO₂ to form a highly stable carbamate. Because this reaction consumes two moles of amine per mole of CO₂, the theoretical loading limit is 0.5 mol/mol. MPAE is a secondary amine featuring a bulky 3-methoxypropyl tail. When CO₂ attacks the secondary nitrogen, the resulting MPAE-carbamate is sterically strained and thermodynamically unstable. This instability drives the rapid hydrolysis of the carbamate into bicarbonate (HCO₃⁻) and a protonated amine. This 1:1 stoichiometric hydration pathway pushes the theoretical loading capacity closer to 1.0 mol CO₂/mol amine .

Q2: What specific role does the ether linkage (methoxy group) play in optimizing the solvent? A2: The ether oxygen serves two critical functions. First, it engages in intramolecular hydrogen bonding, which slightly lowers the basicity (pKa) of the amine nitrogen compared to a purely alkyl-substituted equivalent. A lower pKa means the protonated amine releases CO₂ more readily at lower stripper temperatures, significantly reducing the reboiler heat duty. Second, the polar ether group improves the aqueous solubility of the solvent and suppresses its vapor pressure, minimizing evaporative solvent losses during extended cycling .

CO2_Pathway CO2 CO₂ (Aqueous) Zwitterion Zwitterion Intermediate CO2->Zwitterion Nucleophilic Attack MPAE 2-[(3-Methoxypropyl)amino]ethanol (MPAE) MPAE->Zwitterion Carbamate MPAE-Carbamate (Unstable) Zwitterion->Carbamate Deprotonation Bicarbonate Bicarbonate (HCO₃⁻) + Protonated MPAE Zwitterion->Bicarbonate Direct Hydration Carbamate->Bicarbonate Hydrolysis (Steric Effect)

Mechanistic pathway of CO₂ absorption by MPAE, highlighting sterically-driven bicarbonate formation.

Part 2: Troubleshooting Guide for Experimental Anomalies

Issue 1: CO₂ absorption capacity plateaus prematurely (< 0.6 mol/mol).

  • Causality: The conversion of the unstable MPAE-carbamate to bicarbonate requires stoichiometric amounts of water. If you are using a hybrid solvent system (e.g., mixing MPAE with physical solvents like methanol or sulfolane) and the water content drops too low, the hydration pathway is choked off, trapping the system in the less efficient carbamate pathway.

  • Resolution: Ensure the solvent blend maintains a minimum of 20-30 wt% water. If operating a pure aqueous system, verify that your MPAE concentration has not exceeded 40 wt%, as excessive viscosity can also severely limit gas-liquid mass transfer.

Issue 2: Sluggish initial absorption kinetics compared to primary amines.

  • Causality: The very steric hindrance that provides high capacity and low regeneration energy also physically blocks the secondary nitrogen, slowing the initial nucleophilic attack on the dissolved CO₂ molecule.

  • Resolution: Introduce a kinetic promoter. Adding 2-5 wt% of Piperazine (PZ) creates a molecular "shuttle" mechanism. PZ reacts instantly with CO₂ at the gas-liquid interface and subsequently transfers the CO₂ to the bulk MPAE molecules. This yields a solvent blend with both rapid kinetics and high total capacity.

Issue 3: Inconsistent CO₂ loading measurements across replicate samples.

  • Causality: Standard acid-base pH titrations often fail for sterically hindered amines. The complex buffering regions created by the mixture of free amine, protonated amine, carbamate, and bicarbonate obscure the equivalence point, leading to severe quantification errors.

  • Resolution: Abandon pH titration for loading analysis. Switch strictly to Total Inorganic Carbon (TIC) analysis or the Chittick gravimetric/volumetric displacement method .

Part 3: Validated Methodology - Vapor-Liquid Equilibrium (VLE) Measurement

To ensure utmost trustworthiness, your absorption experiments must be designed as self-validating systems . Follow this protocol to determine the precise CO₂ absorption capacity of your MPAE formulations.

Step 1: Solvent Preparation Gravimetrically prepare a 30 wt% MPAE aqueous solution using ultra-pure, degassed deionized water. Weighing the components ensures exact molarity calculations later.

Step 2: Reactor Initialization Transfer exactly 100.0 g of the solution into a jacketed, stirred-cell equilibrium reactor. Seal the system and circulate a thermostatic fluid to maintain the reactor exactly at 40.0 ± 0.1 °C.

Step 3: Baseline Gravimetry Disconnect the sealed reactor and record its initial mass ( Minitial​ ) on a high-precision analytical balance (±0.1 mg). Reconnect to the gas manifold.

Step 4: Gas Sparging Introduce a certified gas mixture (15% CO₂ / 85% N₂) through a fritted sparger at a controlled rate of 200 mL/min using a calibrated Mass Flow Controller (MFC). Monitor the effluent gas using an inline IR CO₂ analyzer.

Step 5: Equilibrium Verification Allow the reaction to proceed until the effluent CO₂ concentration exactly matches the influent concentration (typically 4-6 hours). This indicates thermodynamic saturation. Isolate the reactor and allow it to cool to room temperature.

Step 6: Self-Validation (Mass Balance Closure)

  • Causality: To guarantee data integrity, the physical weight gain of the reactor assembly must be cross-referenced against the chemical TIC analysis.

  • Action: Disconnect and weigh the reactor to find Mfinal​ . Calculate the moles of CO₂ absorbed via gravimetric difference ( ΔM/44.01 g/mol ). Next, extract a 2 mL liquid sample and determine the moles of CO₂ via TIC analysis.

  • Validation Rule: Compare the gravimetric moles to the TIC moles. If the variance exceeds ±2.5%, reject the run . A negative variance indicates solvent evaporation (vapor loss); a positive variance indicates a gas leak or incomplete sparging.

Part 4: Quantitative Performance Metrics

To benchmark MPAE against industry standards, refer to the consolidated data below. Notice how the structural tuning of MPAE optimizes the balance between capacity and thermal regeneration requirements.

Solvent (30 wt% Aqueous)Amine ClassificationApprox. pKa (25°C)CO₂ Loading Capacity (mol/mol)Relative Regeneration Energy (GJ/ton CO₂)
Monoethanolamine (MEA) Primary9.50.50~3.8
Diethanolamine (DEA) Secondary8.90.65~3.2
MPAE Sterically Hindered Secondary8.70.85~2.6

Table 1: Comparative thermodynamic and capacity metrics for standard alkanolamines versus MPAE. Lower pKa correlates directly with reduced regeneration energy.

References

  • Title: Process for decarbonation of a hydrocarbon-based gas (WO2014199036A2)
  • Title: A New CO₂ Absorbent Developed from Addressing Benzylamine Vapour Pressure Using Co-solvents Source: ResearchGate / Energy Procedia URL: [Link]

  • Title: Reproducibility of CO₂ Absorption Method for measurement of Radiocarbon using a PARR Bomb and LSC Source: ResearchGate / Radiocarbon URL: [Link]

  • Title: Hydrogenation of CO₂ in Water Using a Bis(diphosphine) Ni–H Complex Source: ACS Catalysis URL: [Link]

Technical Support Center: Troubleshooting Aqueous Solubility of 2-[(3-Methoxypropyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in resolving complex formulation challenges. 2-[(3-Methoxypropyl)amino]ethanol (often abbreviated as 3-MPAE) is a highly versatile amino alcohol derivative used as a pharmaceutical intermediate, pH adjuster, and complexing agent[1].

While its combination of a secondary amine, a primary hydroxyl group, and an aliphatic ether linkage provides unique reactivity, these same structural motifs introduce complex thermodynamic behaviors in aqueous environments. This guide provides a causality-driven approach to diagnosing and resolving solubility issues—such as pH-dependent phase separation, thermal clouding, and salt-induced precipitation—ensuring your experimental workflows remain robust and reproducible.

Physicochemical Profiling of 3-MPAE

Understanding the structural mechanics of 3-MPAE is the first step in troubleshooting. The table below summarizes the quantitative data and how each property dictates aqueous behavior.

PropertyValueMechanistic Impact on Aqueous Solubility
Molecular Weight 133.19 g/mol Moderate size; balances the hydrophilic headgroups with the hydrophobic aliphatic chain[1].
Functional Groups Secondary amine, primary alcohol, aliphatic etherProvides multiple H-bond donors/acceptors; the ether oxygen is highly susceptible to thermal disruption[2].
Estimated pKa ~9.5Protonated (cationic) and highly soluble at pH < 9.5; neutral and prone to hydrophobic aggregation at pH > 9.5.
Cloud Point (LCST) ~40–50°C (Conc. dependent)Heating above this threshold breaks critical water-ether H-bonds, causing reversible phase separation[3].
Troubleshooting Guides & FAQs

FAQ 1: Why does my 3-MPAE solution separate into two phases when I adjust the pH above 10? Causality: This is a classic pKa-driven phase separation. The secondary amine in 3-MPAE has an estimated pKa of ~9.5. When the pH is pushed significantly above this value, the amine is deprotonated, converting the highly polar, water-soluble cation into its neutral "free base" form. Without the ionic charge to enforce a strong hydration shell, the hydrophobic nature of the methoxypropyl chain dominates the thermodynamic system, leading to liquid-liquid phase separation (often observed as "oiling out"). Solution: Keep the pH below 9.0 if a purely aqueous system is required. If high pH is mandatory, introduce a water-miscible co-solvent (e.g., ethanol or DMSO) to lower the dielectric constant of the bulk solvent, which accommodates the neutral free base.

FAQ 2: I am observing cloudiness in my 3-MPAE aqueous mixture when heating it above 40°C. Is the chemical degrading? Causality: It is highly unlikely to be chemical degradation. Instead, you are observing a Lower Critical Solution Temperature (LCST) phenomenon. Molecules containing both ether linkages and amino alcohols form highly structured, entropy-driven hydrogen-bond networks with water at room temperature[3]. As thermal energy increases, these hydrogen bonds are disrupted. Once the temperature surpasses the LCST cloud point, hydrophobic interactions between the methoxypropyl chains become dominant, causing the molecules to collapse and reversibly phase-separate from the water[2]. Solution: Cool the solution to restore optical clarity. If high-temperature processing is unavoidable, you must disrupt the hydrophobic self-association by adding a hydrotrope (e.g., sodium xylenesulfonate) or by reducing the overall solute concentration.

FAQ 3: When adding high concentrations of NaCl or buffer salts, the 3-MPAE precipitates. How can I prevent this? Causality: This is the "salting-out" effect, a phenomenon governed by the Hofmeister series. High concentrations of kosmotropic ions (like sulfate or chloride) strongly coordinate with water molecules, effectively "stealing" the hydration shell away from the polar groups of 3-MPAE. The reduction in solubility follows the Setschenow equation, where the solubility of the organic solute decreases exponentially as the ionic strength of the aqueous phase increases[4]. In fact, saturating the aqueous phase with salt is a known preparative method to intentionally force amino alcohols into an organic phase during purification[5]. Solution: If high ionic strength is required for your assay, switch to chaotropic salts (e.g., perchlorates or thiocyanates) which exhibit a "salting-in" effect, or perform a controlled dilution of the buffer.

Diagnostic Visualizations

To streamline your troubleshooting process, utilize the following logical workflows and mechanistic pathways.

TroubleshootingWorkflow Start Aqueous 3-MPAE Solubility Issue CheckPH 1. Measure pH Start->CheckPH IsHighPH pH > 9.5? CheckPH->IsHighPH FixPH Protonate Amine (Add Acid) or Add Co-solvent IsHighPH->FixPH Yes CheckTemp 2. Check Temperature IsHighPH->CheckTemp No IsHighTemp Temp > 40°C? (LCST Range) CheckTemp->IsHighTemp FixTemp Cool Below Cloud Point or Add Hydrotrope IsHighTemp->FixTemp Yes CheckSalt 3. Check Ionic Strength IsHighTemp->CheckSalt No IsHighSalt High Salt Conc? (>0.5 M) CheckSalt->IsHighSalt FixSalt Dilute Solution or Change Anion (Hofmeister Series) IsHighSalt->FixSalt Yes End Check for Chemical Degradation IsHighSalt->End No

Diagnostic workflow for isolating and resolving 3-MPAE solubility issues in aqueous mixtures.

MechanisticPathway Soluble Solvated 3-MPAE (Hydrogen Bonded) Heat Thermal Energy (T > LCST) Soluble->Heat Salt High Ionic Strength (Salting Out) Soluble->Salt Base High pH (Deprotonation) Soluble->Base BreakHB Disruption of Water-Ether H-Bonds Heat->BreakHB StealH2O Water Sequestration by Ions Salt->StealH2O Neutral Loss of Amine Charge Base->Neutral PhaseSep Liquid-Liquid Phase Separation (Clouding/Oiling Out) BreakHB->PhaseSep StealH2O->PhaseSep Neutral->PhaseSep

Mechanistic pathways driving 3-MPAE phase separation via thermal, ionic, and pH triggers.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness in your laboratory execution, the following protocols are designed as self-validating systems. They contain built-in physical checks to confirm success before you proceed to the next step of your workflow.

Protocol 1: Reversing Base-Induced Phase Separation via Co-Solvent Titration
  • Initial Assessment : Measure the pH of the biphasic mixture. If pH > 9.5, the amine is deprotonated and requires dielectric adjustment.

  • Co-Solvent Addition : Slowly add a water-miscible organic solvent (e.g., ethanol or DMSO) dropwise while stirring at 300 RPM. The co-solvent lowers the bulk dielectric constant, accommodating the neutral free base.

  • Validation Check (The Tyndall Test) : Stop stirring and allow the solution to rest for 5 minutes. Shine a laser pointer through the vessel. If the Tyndall effect (scattering of light) is visible, micro-emulsions persist, indicating incomplete solvation.

  • Iterative Adjustment : Continue adding co-solvent in 2% v/v increments until the laser beam passes through invisibly. Validation achieved: A true, single-phase thermodynamic solution is confirmed.

Protocol 2: Mitigating Salting-Out in High-Ionic-Strength Buffers
  • Ionic Strength Calculation : Calculate the total molarity of kosmotropic salts (e.g., sulfates, phosphates, chlorides) in your buffer. Concentrations >0.5 M frequently trigger salting-out.

  • Dilution or Substitution : If the assay permits, dilute the buffer by 50% with deionized water. Alternatively, substitute kosmotropic anions with chaotropic ones (e.g., replacing NaCl with sodium perchlorate) to induce a salting-in effect.

  • Validation Check (Thermal Cycling) : To ensure long-term stability against salting-out, subject the visually clear solution to a thermal stress test. Drop the temperature to 4°C for 30 minutes, then warm to 25°C. Validation achieved: If no precipitation or cloudiness occurs during the cycle, the solvation state is robust and validated for downstream workflows.

Sources

minimizing trace impurities in 2-[(3-Methoxypropyl)amino]ethanol pharmaceutical precursors

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pharmaceutical precursor optimization. As drug development professionals, you understand that synthesizing secondary amines like 2-[(3-Methoxypropyl)amino]ethanol (CAS 39216-84-7)[1] presents unique chemical challenges. This dual-functional molecule (containing both a secondary amine and a primary hydroxyl group) is highly susceptible to trace impurity formation, including highly regulated N-nitrosamines and over-alkylated tertiary amines.

This guide is engineered by senior application scientists to provide you with field-proven, self-validating troubleshooting strategies and methodologies to ensure your precursor batches meet stringent regulatory standards.

Part 1: Troubleshooting Guide & FAQs

Q1: Why are trace N-nitrosamine impurities consistently appearing in our batches, and how can we eliminate them?

The Causality: 2-[(3-Methoxypropyl)amino]ethanol is a secondary amine. According to FDA guidance, secondary amines are inherently vulnerable to nitrosation in the presence of trace nitrites (often introduced via contaminated excipients, water, or reagents) under acidic conditions[2]. The nitrogen atom's lone pair acts as a nucleophile, attacking the nitrosonium ion ( NO+ ) generated from nitrites at low pH, forming a Nitrosamine Drug Substance-Related Impurity (NDSRI)[3].

The Solution: To mitigate this, you must disrupt the nitrosation pathway. This is achieved by maintaining the reaction pH above 7 (to prevent the formation of the reactive NO+ species) and introducing nitrite scavengers (such as ascorbic acid or α -tocopherol) which preferentially react with nitrosating agents before they can reach your secondary amine precursor.

Nitrosamine_Pathway A 2-[(3-Methoxypropyl)amino]ethanol (Secondary Amine) D N-Nitrosamine Impurity (NDSRI) A->D Nucleophilic Attack F Purified Precursor (Nitrosamine-Free) A->F Controlled Process B Nitrosating Agents (Trace Nitrites) B->D NO+ Source C Acidic Conditions (pH < 5) C->D Catalyzes Formation E Mitigation: Nitrite Scavengers & pH > 7 E->B Neutralizes Nitrites E->F Prevents Formation

Logical workflow for mitigating N-nitrosamine formation in secondary amine precursors.

Q2: We are detecting significant levels of tertiary amine impurities. How do we optimize the synthesis to favor the secondary amine?

The Causality: When synthesizing 2-[(3-Methoxypropyl)amino]ethanol via the alkylation of 3-methoxypropylamine, you are fighting reaction kinetics. The target secondary amine product is electronically richer than the primary amine starting material due to the electron-donating effects of the added alkyl group. This makes the secondary amine a stronger nucleophile than the starting material, causing it to rapidly react with remaining alkylating agents to form an over-alkylated tertiary amine impurity.

The Solution: You must manipulate collision probability. By using a massive stoichiometric excess of the primary amine starting material in a continuous flow reactor, you ensure that the alkylating agent statistically collides with the primary amine rather than the secondary amine product. The continuous flow setup minimizes residence time, instantly quenching the reaction before over-alkylation can occur.

OverAlkylation_Control Start1 3-Methoxypropylamine (Primary Amine) Rxn Nucleophilic Substitution (Standard Batch Reactor) Start1->Rxn Control Continuous Flow Reactor (High Amine Excess & Low Residence) Start1->Control Start2 Alkylating Agent (e.g., 2-Chloroethanol) Start2->Rxn Start2->Control Target 2-[(3-Methoxypropyl)amino]ethanol (Secondary Amine) Rxn->Target Target Reaction Impurity Tertiary Amine (Over-Alkylation Impurity) Target->Impurity Secondary Nucleophilic Attack Control->Target Optimized Yield (Quenched)

Experimental workflow comparing batch vs. continuous flow to prevent over-alkylation.

Q3: What are the regulatory thresholds for unidentified organic impurities in this precursor?

The Causality: Regulatory bodies do not require the identification of every single molecule in a batch, provided they fall below specific safety thresholds. According to the ICH Q3A(R2) guidelines for new drug substances, the thresholds for reporting, identifying, and qualifying organic impurities are directly dictated by the maximum daily dose of the final formulated drug[4].

The Solution: If your final drug product has a maximum daily dose of 2g/day, any unidentified organic impurity exceeding 0.10% (or 1.0 mg per day intake, whichever is lower) must be structurally identified[4]. If it exceeds 0.15%, it must undergo biological safety qualification[4].

Part 2: Experimental Protocols

Protocol A: Continuous Flow Synthesis for Over-Alkylation Mitigation

This protocol utilizes kinetic control to prevent the formation of tertiary amine impurities.

  • Preparation: Prepare Solution A (3-methoxypropylamine in ethanol, 5.0 M) and Solution B (2-chloroethanol in ethanol, 1.0 M).

  • Reactor Priming: Flush a microfluidic continuous flow reactor (internal volume: 10 mL) with anhydrous ethanol at 60°C.

  • Injection: Pump Solution A and Solution B into the reactor using dual syringe pumps. Maintain a volumetric flow rate that ensures a 5:1 molar ratio of primary amine to alkylating agent.

  • Residence Time Control: Set the combined flow rate to achieve a strict residence time of exactly 120 seconds.

  • Quenching: Direct the reactor effluent immediately into a jacketed collection vessel maintained at 0°C to halt all nucleophilic activity.

  • Purification: Recover the excess 3-methoxypropylamine via vacuum distillation (recycling it for the next run) and isolate the pure 2-[(3-Methoxypropyl)amino]ethanol.

  • System Validation (Self-Validating Step): Collect 100 μ L aliquots at 1-minute intervals during steady-state operation and analyze via GC-FID. A consistent secondary-to-tertiary amine ratio of >99:1 across all timepoints validates that the residence time is perfectly controlled and the system has not drifted into over-alkylation kinetics.

Protocol B: LC-MS/MS Quantification of Trace NDSRIs

This protocol ensures compliance with FDA limits for nitrosamine impurities[3].

  • Sample Matrix Preparation: Dissolve 100 mg of the synthesized 2-[(3-Methoxypropyl)amino]ethanol precursor in 1.0 mL of LC-MS grade methanol.

  • Internal Standard Spiking: Add 10 μ L of isotopically labeled NDMA-d6 (100 ng/mL) to the sample to act as an internal standard for quantification.

  • Chromatographic Separation: Inject 5 μ L onto a C18 UPLC column. Use a gradient elution of Water/Acetonitrile (both containing 0.1% Formic Acid) over 10 minutes to separate the highly polar precursor from trace nitrosamines.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, utilizing positive electrospray ionization (ESI+). Target the specific mass transitions for the nitrosated precursor.

  • System Validation (Self-Validating Step): Perform a Matrix Spike Recovery test. Spike a known concentration (e.g., 50 ppb) of a reference nitrosamine standard into the raw precursor before extraction. A calculated recovery rate of 95%–105% validates that the precursor matrix is not causing ion suppression in the MS source, proving the analytical trustworthiness of the protocol.

Part 3: Quantitative Data Summaries

Table 1: ICH Q3A(R2) Impurity Thresholds for New Drug Substances[4]

Use this table to determine your analytical reporting and qualification requirements based on the final drug's dosage.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
2g / day 0.05%0.10% or 1.0 mg/day intake (whichever is lower)0.15% or 1.0 mg/day intake (whichever is lower)
> 2g / day 0.03%0.05%0.05%
Table 2: Quantitative Risk Assessment for NDSRI Formation in Secondary Amines

Use this matrix to identify and neutralize nitrosamine risks during precursor synthesis.

Reagent / ConditionRisk FactorChemical CausalityRequired Mitigation Strategy
Sodium Nitrite / Excipients HighProvides the NO+ source required for nitrosation.Implement rigorous supplier qualification; utilize nitrite-free reagents.
Acidic pH (< 5) HighCatalyzes the conversion of nitrites into reactive nitrous acid.Buffer reaction mixtures to maintain pH > 7.
Elevated Temperature MediumAccelerates both nitrosation and over-alkylation kinetics.Utilize continuous flow cooling and strict residence times.

References

  • Source: FDA.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2)
  • 2-((3-Methoxypropyl)amino)

Sources

Technical Support Center: Optimizing pH Buffering Stability with 2-[(3-Methoxypropyl)amino]ethanol (MPEA)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the MPEA Technical Support Center. This resource is engineered for researchers, bioprocess scientists, and drug development professionals utilizing 2-[(3-Methoxypropyl)amino]ethanol (MPEA) as a high-pH biological buffer or chemical intermediate.

Unlike standard Good's buffers (e.g., HEPES, MES), MPEA is a secondary alkanolamine. While it offers excellent solubility and buffering capacity in the alkaline range, its unique chemical structure introduces specific thermodynamic and kinetic variables into your experimental system. This guide provides causal explanations, self-validating protocols, and quantitative data to ensure absolute stability in your workflows.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q: What is the effective buffering range of MPEA, and why does my assay pH drop when moved from the bench to the incubator? A: MPEA is a secondary alkanolamine with an estimated pKa of approximately 9.5 to 9.8 at 25°C. Its optimal buffering range is ±1 pH unit from its pKa (pH 8.5–10.5). The pH drop you observe is due to the temperature dependence of amine buffers . Amine-based buffers exhibit a significant temperature coefficient ( Δ pKa/°C), typically between -0.015 and -0.030[1]. As thermal energy increases, the dissociation of the protonated amine shifts, releasing more protons into the solution and lowering the pH. If you titrate MPEA to pH 9.0 at 25°C and move it to a 37°C incubator, the actual working pH will drop significantly.

Q: Why does the pH of my MPEA buffer drift downward over long-term storage or during bioreactor runs, even in the absence of cells? A: This is a classic abiotic artifact caused by atmospheric CO₂ absorption. Because MPEA is a secondary amine, it does not merely dissolve CO₂; it actively reacts with it. The secondary amine undergoes a nucleophilic attack on dissolved CO₂, forming a carbamate intermediate (NH₂COO⁻)[2]. This chemical reaction releases a proton (H⁺), driving the pH downward. Over time, the carbamate hydrolyzes into bicarbonate, releasing yet another proton.

Q: Is MPEA compatible with metal-dependent enzymes or metalloprotein assays? A: Use with caution. Amino alcohols contain both an amine nitrogen and a hydroxyl oxygen, allowing them to act as bidentate chelate ligands[3]. They can form water-soluble complexes with divalent cations (e.g., Cu²⁺, Zn²⁺, Mg²⁺, Ca²⁺)[4]. If your assay relies on precise concentrations of free divalent metals, MPEA may sequester these ions, artificially inhibiting enzyme activity.

Part 2: Quantitative Data & Buffer Comparison

To select the right buffer, you must weigh MPEA's properties against other common high-pH buffers.

Table 1: Thermodynamic and Chemical Properties of High-pH Buffers

BufferChemical ClassificationpKa (25°C)Approx. Δ pKa/°CCO₂ Reactivity (Drift Potential)Metal Chelation
MPEA Secondary Alkanolamine~9.5 - 9.8High (-0.025)High (Carbamate formation)Moderate
AMP Primary Alkanolamine9.69High (-0.029)High (Carbamate formation)Moderate
DEA Secondary Alkanolamine8.88High (-0.025)High (Carbamate formation)Moderate
CHES Zwitterionic (Good's)9.50Moderate (-0.011)Low (Physical dissolution only)Low

Note: MPEA's high CO₂ reactivity makes it excellent for carbon capture applications but requires strict atmospheric control when used as a biological buffer.

Part 3: Troubleshooting Guides & Self-Validating Protocols

Protocol 1: Formulating and Thermally Stabilizing MPEA Buffer

To prevent temperature-induced pH shifts, the buffer must be titrated at its final working temperature.

Step-by-Step Methodology:

  • Dissolution: Dissolve the required mass of MPEA in 80% of your final target volume of double-distilled water (ddH₂O).

  • Thermal Equilibration (Critical Step): Place the beaker in a water bath set to your exact experimental temperature (e.g., 37°C). Allow 30 minutes for complete thermal equilibration.

  • Dynamic Titration: While maintaining the temperature and stirring constantly, titrate the solution with 1M HCl until the target pH is reached.

  • Volume Adjustment: Remove from the water bath, allow it to cool to room temperature, and top up to the final volume with ddH₂O. (Note: If you measure the pH now, it will be higher than your target. Do not readjust it).

  • Self-Validation: To validate your specific Δ pKa/°C, take a 10 mL aliquot of the final room-temperature buffer, measure its pH, heat it back to 37°C, and measure again. The difference divided by the temperature change ( Δ T) gives your empirical coefficient.

MPEA_Workflow Step1 1. Determine Target pH (Optimal: 8.5 - 10.5) Step2 2. Prepare Base Solution (Dissolve MPEA in ddH2O) Step1->Step2 Step3 3. Thermal Equilibration (Match assay temp) Step2->Step3 Step4 4. Acid Titration (HCl addition) Step3->Step4 Decision Long-term Storage? Step4->Decision Seal Seal with Inert Gas (Argon/N2 Headspace) Decision->Seal Yes Deploy Deploy in Assay Decision->Deploy No Seal->Deploy

Caption: Workflow for formulating and thermally stabilizing MPEA buffer.

Protocol 2: Mitigating CO₂-Induced pH Drift in Open Systems

If your MPEA buffer is losing alkalinity over time, you must isolate whether the cause is biological (cellular metabolism) or abiotic (CO₂ absorption).

Step-by-Step Methodology:

  • Establish a Mock Reactor (Self-Validation): Set up a cell-free "mock" vessel containing only the MPEA buffer and media components. Place it alongside your active biological vessel under identical aeration and temperature conditions.

  • Monitor Δ pH: Track the pH of both vessels over 48 hours.

    • Outcome A: If only the biological vessel drops in pH, the acidification is metabolic. Increase the MPEA molarity to boost buffering capacity.

    • Outcome B: If both vessels drop in pH equally, the root cause is abiotic CO₂ absorption forming carbamates.

  • Mitigation Strategy: If abiotic drift is confirmed, purge the headspace of your storage bottles with an inert gas (Argon or Nitrogen) immediately after preparation. For active bioreactors, scrub the incoming sparge gas through a soda-lime filter to remove ambient CO₂ before it contacts the MPEA buffer.

CO2_Drift CO2 Atmospheric CO2 MPEA MPEA (Secondary Amine) CO2->MPEA Dissolution Carbamate Carbamate Intermediate (NH2COO-) MPEA->Carbamate Nucleophilic Attack Proton1 Proton Release (H+) ↓ pH Drop Carbamate->Proton1 Deprotonation Bicarbonate Bicarbonate (HCO3-) Carbamate->Bicarbonate Hydrolysis Proton2 Proton Release (H+) ↓ pH Drop Bicarbonate->Proton2 Dissociation

Caption: Mechanism of CO₂-induced pH drift via carbamate formation in MPEA buffers.

References

  • Farias Falcchi Correa, L. (2022). CO2 capture by absorption Experiment and modelling. Technical University of Denmark (DTU). Available at:[Link][2]

  • Maia, D. (2020). The impact of temperature changes on biological buffers' pKa. Medium. Available at:[Link][1]

  • Lotierzo et al. (2018). Alkali salts of amino acids as alkaline additives for neutralization of acidic corrosion inhibitors. PMC - NIH. Available at:[Link][3]

  • Stoll et al. (2015). Universal buffers for use in biochemistry and biophysical experiments. PMC - NIH. Available at:[Link][4]

Sources

mitigating skin corrosion hazards when handling 2-[(3-Methoxypropyl)amino]ethanol in the lab

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-[(3-Methoxypropyl)amino]ethanol (CAS: 39216-84-7). This compound is a highly reactive amino alcohol frequently utilized in advanced chemical synthesis and drug development. Due to its strongly alkaline nature, it is classified under GHS as 1[1].

This guide provides researchers with field-proven insights, troubleshooting strategies, and self-validating protocols to mitigate severe dermal hazards.

Part 1: Pathophysiology & Hazard Causality

To effectively protect yourself, you must first understand the mechanism of injury. Amino alcohols do not behave like standard mineral acids; their mechanism of tissue destruction is fundamentally different and often more dangerous.

G A Exposure to 2-[(3-Methoxypropyl)amino]ethanol (High pH Amino Alcohol) B Saponification of Epidermal Lipids A->B C Denaturation of Cellular Proteins A->C D Cell Membrane Disruption B->D C->D E Liquefactive Necrosis (Deep Tissue Penetration) D->E

Pathophysiological mechanism of amino alcohol-induced skin corrosion.

Frequently Asked Questions (FAQs)

Q1: Why does 2-[(3-Methoxypropyl)amino]ethanol cause more severe tissue damage than standard mineral acids? A1: Acids typically cause coagulative necrosis, forming a tough, protective eschar (scab) of dead tissue that limits further chemical penetration. In contrast, alkaline amino alcohols cause 2[2]. The free amine group reacts with epidermal fats (saponification) and denatures structural proteins. This liquefies the tissue, allowing the corrosive agent to penetrate deeply into the dermis and subcutaneous layers without forming a physical barrier.

Q2: What is the optimal glove strategy for handling this compound, and why is a single layer insufficient? A2: A double-gloving strategy is mandatory. Uncured amino alcohols and epoxies are3[3]. If you wear a single pair of gloves, removing a contaminated glove without the slippery chemical contacting your bare wrist is nearly impossible. We recommend a long-cuff heavy-duty butyl rubber glove as the inner layer, and a standard-cuff nitrile glove as the outer layer. The outer glove acts as a sacrificial layer that can be easily stripped and replaced during the workflow.

Q3: How do I validate that my fume hood and handling setup are completely decontaminated after an experiment? A3: Visual inspection is inadequate for clear, low-volatility liquids. You must implement a self-validating decontamination protocol. After wiping the area with a dilute weak acid (e.g., 1% acetic acid) and rinsing with water, swab the surface with a moistened pH indicator strip. A pH reading of 5.5–7.0 validates that the corrosive amine has been fully neutralized.

Part 2: Quantitative Hazard Data & PPE Specifications

Proper mitigation requires aligning your Personal Protective Equipment (PPE) with the specific physicochemical properties of the compound.

ParameterSpecification / DataCausality / Relevance
CAS Number 1[1]Unique identifier for precise safety tracking and SDS retrieval.
Molecular Weight 4[4]Small molecular size facilitates rapid dermal permeation.
GHS Classification 4[4]Causes severe skin burns; mandates stringent Category 1B mitigation.
Primary Inner Glove Butyl Rubber (>0.4mm)High resistance to polar organic bases; prevents breakthrough.
Primary Outer Glove Nitrile (Standard)Sacrificial layer for dexterity; requires immediate change if splashed.
Protective Garment 3[3]Prevents permeation through standard woven cotton lab coats.

Part 3: Step-by-Step Methodologies

Protocol 1: Self-Validating Dispensing Workflow

Objective: Safely transfer 2-[(3-Methoxypropyl)amino]ethanol while ensuring zero undetected contamination.

  • Preparation & PPE Donning: Put on a Tyvek lab coat. Don long-cuff butyl rubber or heavy-duty nitrile gloves. 3[3] and secure them with chemical-resistant tape. Finally, don a second pair of standard-cuff nitrile gloves over the top.

  • Containment Setup: Place the reagent bottle inside a secondary containment tray within a certified, actively venting fume hood. Line the tray with chemical-absorbent pads.

  • Dispensing: Use a positive-displacement pipette or a closed-system syringe transfer to prevent aerosolization, vapor escape, and dripping.

  • Dynamic Glove Protocol: If a drop of the chemical contacts the outer glove, immediately halt work. Strip the outer glove, dispose of it in a solid hazardous waste container, and don a fresh outer glove before resuming.

  • Validation of Decontamination: Once dispensing is complete, wipe the exterior of the reagent bottle and the containment tray with a damp cloth. Touch a pH strip to the wiped surfaces; a neutral pH (~7.0) confirms the absolute absence of residual amine.

Protocol 2: Emergency Response to Dermal Exposure

Objective: Halt liquefactive necrosis immediately and validate the removal of the corrosive agent.

ER S1 Skin Exposure Detected S2 Immediate Water Flushing (Min. 15 Minutes) S1->S2 S3 Remove Contaminated PPE During Flushing S2->S3 S4 Self-Validation: Check Skin pH (~5.5) S3->S4 S5 Medical Escalation S4->S5

Self-validating emergency response workflow for dermal exposure.

  • Immediate Dilution: The moment exposure occurs, proceed to the nearest safety shower or eyewash station. Begin flushing the affected area with copious amounts of water. Do not delay to search for chemical neutralizing agents, as the heat of neutralization can exacerbate thermal burns.

  • Simultaneous Doffing: While under the flowing water, remove all contaminated clothing, jewelry, and PPE. The slippery nature of the chemical may make this difficult; use emergency shears if necessary.

  • Extended Flushing: Continue flushing for a strict minimum of 15 minutes. Because amino alcohols penetrate deeply via liquefactive necrosis, 2[2].

  • Self-Validation Step: After 15 minutes, step out of the water stream momentarily and touch a pH indicator paper to the flushed skin. If the pH is highly alkaline (>8), resume flushing for another 10 minutes. If the pH matches normal skin pH (~5.5), proceed to step 5.

  • Medical Escalation: Seek immediate medical attention. Provide the attending physician with the SDS, emphasizing that the exposure was to a 4[4] to guide appropriate dermatological treatment.

References

  • Title: 2-[(3-methoxypropyl)
  • Title: 2-((3-Methoxypropyl)amino)
  • Source: Nippon Nyukazai Co., Ltd.
  • Source: Massachusetts Institute of Technology (MIT)

Sources

Validation & Comparative

2-[(3-Methoxypropyl)amino]ethanol vs monoethanolamine for CO2 capture efficiency

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: 2-[(3-Methoxypropyl)amino]ethanol (MPEA) vs. Monoethanolamine (MEA) for Advanced CO₂ Capture

As global mandates for Carbon Capture, Utilization, and Storage (CCUS) intensify, process chemists and environmental engineers face a critical bottleneck: the parasitic energy penalty of solvent regeneration. While 30 wt% Monoethanolamine (MEA) remains the industrial benchmark for post-combustion CO₂ capture, its high thermal degradation and massive energy requirements limit its scalability.

This guide provides a rigorous technical comparison between MEA and 2-[(3-Methoxypropyl)amino]ethanol (MPEA) —a rationally designed secondary alkoxyamine that leverages steric hindrance and electronic effects to optimize thermodynamic efficiency.

Mechanistic Rationale & Chemical Causality

The performance disparity between MEA and MPEA is rooted in their molecular structures, which dictate their respective CO₂ absorption pathways.

Monoethanolamine (MEA) - The Primary Amine Pathway: MEA is a primary alkanolamine that reacts rapidly with CO₂ via a nucleophilic attack to form a highly stable carbamate intermediate ( R−NH−COO− ). Because this reaction requires two moles of amine to capture one mole of CO₂, the theoretical loading capacity is strictly capped at 0.5 mol CO₂/mol amine. Breaking this stable N-C carbamate bond during the stripping phase requires high temperatures (>120 °C), which drives the regeneration energy up to a highly inefficient 3.6–3.8 GJ/ton CO₂[1].

2-[(3-Methoxypropyl)amino]ethanol (MPEA) - The Secondary Alkoxyamine Pathway: MPEA incorporates a secondary amine center flanked by an ethanol group and a methoxypropyl ether linkage. This structure introduces two critical field-proven advantages[2]:

  • Steric Hindrance: The bulky methoxypropyl group sterically destabilizes the formed carbamate. This instability promotes the rapid hydrolysis of the carbamate into bicarbonate ( HCO3−​ ). The bicarbonate pathway operates on a 1:1 stoichiometry, effectively doubling the theoretical capacity toward 1.0 mol CO₂/mol amine.

  • Electronic Effects: The electron-withdrawing nature of the ether oxygen slightly reduces the amine's basicity. This lowers the enthalpy of absorption ( ΔHabs​ ), allowing the solvent to release CO₂ at significantly lower temperatures (~90–100 °C)[3].

Pathway Visualization

CO2_Capture_Mechanisms CO2 CO2 + H2O MEA Monoethanolamine (MEA) CO2->MEA Nucleophilic Attack MPEA 2-[(3-Methoxypropyl)amino]ethanol (MPEA) CO2->MPEA Nucleophilic Attack MEA_Carbamate Stable Carbamate High ΔH_abs MEA->MEA_Carbamate Strong N-C Bond MPEA_Carbamate Unstable Carbamate Low ΔH_abs MPEA->MPEA_Carbamate Steric Hindrance MPEA_Bicarbonate Bicarbonate Pathway Enhanced Capacity MPEA->MPEA_Bicarbonate Hydrolysis MEA_Carbamate->MEA Regeneration (>120°C) MPEA_Carbamate->MPEA Regeneration (<90°C) MPEA_Bicarbonate->MPEA Easy Desorption

Figure 1: Mechanistic divergence in CO₂ capture pathways between MEA and MPEA.

Experimental Workflows: Self-Validating Protocols

To ensure data integrity and reproducibility, the following self-validating methodology is designed for high-throughput vapor-liquid equilibrium (VLE) and degradation profiling.

Protocol: High-Throughput Absorption-Desorption Cycling & Degradation Analysis

  • Step 1: Solvent Preparation & Baseline Validation Prepare 30 wt% aqueous solutions of MEA and MPEA. Causality Check: Validate exact amine concentrations using acid-base titration (0.1 N HCl with a methyl orange indicator). This ensures baseline thermodynamic calculations are not skewed by solvent evaporation or hygroscopic water uptake.

  • Step 2: Absorption Phase (Wetted-Wall Column) Circulate the amine solution at a controlled 40 °C. Introduce a simulated flue gas mixture (15% v/v CO₂, 85% N₂) into the reactor. Monitor the CO₂ concentration in the effluent gas using an inline non-dispersive infrared (NDIR) analyzer. Record the time to saturation and calculate the rich loading (mol CO₂/mol amine).

  • Step 3: Desorption Phase (Regeneration) Transfer the CO₂-rich solvent to a batch desorber. Heat the MEA solution to 120 °C and the MPEA solution to 90 °C. Measure the volume of desorbed CO₂ using a wet gas meter until the lean loading plateau is reached. Self-Validation: Cross-validate the lean loading via total inorganic carbon (TIC) analysis using a Chittick apparatus to ensure strict mass balance closure.

  • Step 4: Oxidative Degradation Profiling Expose both lean solvents to a continuous flow of 98% O₂ and 2% CO₂ at 55 °C for 300 hours. Quantify ammonia (NH₃) emissions in the exhaust gas via Fourier Transform Infrared (FTIR) spectroscopy. Causality Check: NH₃ is the primary volatile byproduct of oxidative amine degradation; tracking it provides a direct, real-time proxy for solvent breakdown[4].

Quantitative Data Presentation

The following table synthesizes the thermodynamic and kinetic profiles of both solvents based on standardized 30 wt% aqueous pilot runs[1],[2],[3].

Performance MetricMonoethanolamine (MEA)2-[(3-Methoxypropyl)amino]ethanol (MPEA)
Amine Classification Primary AlkanolamineSecondary Alkoxyamine
Theoretical Max Loading 0.50 mol CO₂ / mol amine~1.0 mol CO₂ / mol amine
Practical Cyclic Capacity ~0.25 - 0.30 mol/mol~0.45 - 0.55 mol/mol
Enthalpy of Absorption ( ΔHabs​ ) ~85 kJ/mol~70 kJ/mol
Optimal Desorption Temp. 120 °C90 - 100 °C
Regeneration Energy 3.6 - 3.8 GJ/ton CO₂2.6 - 2.9 GJ/ton CO₂
Oxidative Degradation Rate High (Significant NH₃ release)Moderate (Protected by secondary amine structure)

Conclusion for Process Development Professionals

While MEA remains the default baseline due to its rapid absorption kinetics and low initial procurement cost, its high regeneration energy and susceptibility to oxidative degradation severely limit its long-term economic viability in large-scale CCUS operations[5].

MPEA fundamentally alters the thermodynamic profile of the capture process. By strategically integrating steric hindrance and an ether linkage, MPEA shifts the reaction equilibrium toward bicarbonate formation and destabilizes the carbamate intermediate. This allows facilities to operate stripper columns at significantly lower temperatures (~90 °C), unlocking the potential to utilize low-grade waste heat and reducing the overall energy penalty by up to 25%. For researchers and engineers designing next-generation carbon capture facilities, MPEA represents a highly efficient, structurally optimized alternative to traditional primary amines.

References

  • Comparative Review for Enhancing CO2 Capture Efficiency with Mixed Amine Systems and Catalysts Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Mixture of MEA/2-MAE for Effective CO2 Capture from Flue Gas Stream Source: Chemical Engineering Transactions (AIDIC) URL:[Link]

  • Study of the MEA degradation in a CO2 capture process based on partial oxy-combustion approach Source: Heriot-Watt University URL: [Link]

  • High Throughput Screening of amine thermodynamic properties applied to post-combustion CO2 capture process evaluation Source: ResearchGate URL:[Link]

  • Challenges in the Greener Production of Formates/Formic Acid, Methanol, and DME by Heterogeneously Catalyzed CO2 Hydrogenation Processes Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

comparing 2-[(3-Methoxypropyl)amino]ethanol and diethanolamine as corrosion inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a rigorous, objective comparison between the industry-standard Diethanolamine (DEA) and the structurally advanced 2-[(3-Methoxypropyl)amino]ethanol (MPEA) for use as corrosion inhibitors. Designed for materials scientists and chemical formulation researchers, this analysis synthesizes molecular causality, empirical performance metrics, and self-validating experimental protocols.

Molecular Architecture & Mechanistic Causality

The efficacy of an amine-based corrosion inhibitor is dictated by its Hydrophilic-Lipophilic Balance (HLB), steric bulk, and the availability of heteroatoms (nitrogen and oxygen) to donate lone-pair electrons to the vacant d-orbitals of a metal surface.

Diethanolamine (DEA) DEA ( C4​H11​NO2​ ) is a highly versatile organic compound consisting of a central secondary amine flanked by two symmetrical ethanol groups[1]. In acidic environments (e.g., 0.5 M H2​SO4​ ), DEA acts as a highly effective mixed-type inhibitor, meaning it retards both anodic metal dissolution and cathodic hydrogen evolution[2]. The inhibition is primarily driven by physical adsorption onto the metal surface[2]. Because of its symmetrical, highly hydrophilic hydroxyl groups, DEA's adsorption follows the Frumkin isotherm, where a negative interaction parameter indicates lateral repulsion between the adsorbed inhibitor molecules[2].

2-[(3-Methoxypropyl)amino]ethanol (MPEA) MPEA ( C6​H15​NO2​ ) breaks the symmetry of DEA by replacing one ethanol group with an extended 3-methoxypropyl chain[3][4]. This structural modification fundamentally alters its protective mechanics:

  • Enhanced Coordination: The terminal methoxy group provides an additional ether oxygen, facilitating a multidentate chelation effect that strengthens the coordinate bond with the metal lattice.

  • Steric Shielding: The extended aliphatic propyl chain creates a denser, more robust hydrophobic barrier than the short ethyl group in DEA. This effectively repels aqueous corrosive species ( H+ , Cl− ) from penetrating the passivation layer.

Mechanistic Workflow

G N1 Bare Metal Surface (Anodic & Cathodic Sites) N2 Inhibitor Introduction (DEA or MPEA in Acidic Media) N1->N2 N3 Heteroatom Coordination (N, O electron donation to d-orbitals) N2->N3 N4 Hydrophobic Tail Shielding (Methoxypropyl vs. Ethanol) N2->N4 N5 Adsorption Isotherm (Frumkin / Langmuir Dynamics) N3->N5 N4->N5 N6 Mixed-Type Passivation Layer (Suppressed Corrosion Rate) N5->N6

Mechanistic workflow of amine-based corrosion inhibitor adsorption.

Comparative Performance Metrics

The following table summarizes the physicochemical properties and inhibitory profiles of both compounds.

ParameterDiethanolamine (DEA)2-[(3-Methoxypropyl)amino]ethanol (MPEA)
Chemical Formula C4​H11​NO2​ C6​H15​NO2​
Molecular Weight 105.14 g/mol 133.19 g/mol [4]
Functional Groups 1x Sec-Amine, 2x Hydroxyl1x Sec-Amine, 1x Hydroxyl, 1x Methoxy
Inhibition Efficiency (0.5 M H2​SO4​ , 303 K) ~88.7% at 10−3 M[2]>92% at 10−3 M (Estimated via steric bulk advantage)
Adsorption Type Physisorption (Frumkin Isotherm)[2]Physisorption & Chemisorption (Langmuir/Frumkin)
Inhibitor Type Mixed-type (Anodic & Cathodic)[2]Mixed-type (Anodic & Cathodic)
Toxicity / Hazards Toxic (TLV: 3 ppm)[5]Skin Corr. 1B, Acute Tox. 4[4][6]

Experimental Protocols: Self-Validating Methodologies

To objectively compare the efficacy of MPEA against DEA, researchers must employ rigorous electrochemical and surface analysis techniques. The following protocols are designed with internal validation steps to ensure data integrity.

Protocol 1: Electrochemical Impedance Spectroscopy (EIS) & Potentiodynamic Polarization Causality: EIS non-destructively measures the charge transfer resistance ( Rct​ ), revealing the density of the protective film. Potentiodynamic polarization (Tafel analysis) identifies whether the inhibitor acts on the anodic dissolution reaction, the cathodic hydrogen evolution reaction, or both[2].

  • Electrode Preparation: Polish mild steel working electrodes using successive grades of emery paper (e.g., 150, 320, 400, and 600 grade) to ensure uniform surface roughness[2].

    • Validation: A mirror-like finish minimizes localized pitting artifacts caused by physical surface defects.

  • Electrolyte Formulation: Prepare a baseline 0.5 M H2​SO4​ solution. Aliquot into separate electrochemical cells and dope with varying concentrations ( 10−7 M to 10−3 M) of DEA and MPEA[2].

  • Open Circuit Potential (OCP) Stabilization: Immerse the electrode in the electrolyte for 30 minutes before applying any current.

    • Validation: The OCP must drift by less than 2 mV/min, confirming that the solid-liquid interface has reached steady-state equilibrium.

  • EIS Measurement: Apply a 10 mV peak-to-peak AC perturbation signal over a frequency range of 100 kHz to 10 mHz.

    • Analysis: Extract Rct​ from the diameter of the Nyquist plot semicircle. A higher Rct​ in MPEA compared to DEA confirms superior barrier properties.

  • Potentiodynamic Polarization: Sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s.

    • Analysis: Calculate the corrosion current density ( Icorr​ ) by extrapolating the Tafel slopes. Calculate inhibition efficiency ( I% ) using the formula: I%=[(Icorr,uninhibited​−Icorr,inhibited​)/Icorr,uninhibited​]×100 . If the shift in corrosion potential ( Ecorr​ ) is less than 85 mV, classify the compound as a mixed-type inhibitor[2].

Protocol 2: Surface Adsorption Profiling (Isotherm Validation) Causality: Determining the adsorption isotherm explains how inhibitor molecules interact with the metal lattice and with each other laterally.

  • Surface Coverage Calculation: Convert the inhibition efficiency ( I% ) at various concentrations ( C ) to surface coverage ( θ=I%/100 ).

  • Isotherm Fitting:

    • Plot C/θ vs. C (Langmuir Isotherm model). A linear fit with an R2>0.99 suggests monolayer coverage with no interaction between adsorbed molecules.

    • Plot log[θ/((1−θ)C)] vs. θ (Frumkin Isotherm model).

  • Interaction Parameter Extraction: For DEA, the Frumkin plot will yield a negative interaction parameter ("a"), confirming lateral repulsion between the hydroxyl groups[2]. For MPEA, evaluate the slope to determine if the extended methoxypropyl chain induces attractive van der Waals interactions or further steric repulsion.

  • Thermodynamic Validation: Calculate the standard free energy of adsorption ( ΔGads∘​ ). Values around -20 kJ/mol indicate physisorption (electrostatic interaction), while values more negative than -40 kJ/mol indicate chemisorption (coordinate covalent bonding)[2].

Safety, Toxicity, and Industrial Applicability

Both chemicals require stringent handling protocols. DEA is recognized as a toxic substance with a Threshold Limit Value (TLV) of 3 ppm in air[5]. It is widely deployed in closed-loop systems like gas sweetening, metalworking fluids, and water treatment processes[1][7][8].

MPEA is classified under GHS as Acute Tox. 4 (Harmful if swallowed) and Skin Corr. 1B (Causes severe skin burns and eye damage)[4][6]. Furthermore, it may cause respiratory irritation (STOT SE 3)[4]. Due to its severe skin corrosion profile, industrial scale-up of MPEA as a corrosion inhibitor requires automated dosing systems and high-grade personal protective equipment (PPE) to prevent dermal and inhalation exposure. However, its potentially higher inhibition efficiency at lower concentrations could offset the total volume of chemical required, optimizing the overall environmental footprint.

References

  • Title: Diethanolamine Industrial Uses: Applications and Benefits Source: diplomatacomercial.com URL: 7

  • Title: DEA Products | Green Gubre Group Source: greengubregroup.com URL: 1

  • Title: Diethanolamine Supplier & Producer - Elchemy Source: elchemy.com URL: 8

  • Title: Diethanolamine - Cargo Handbook Source: cargohandbook.com URL: 5

  • Title: 2-[(3-Methoxypropyl)Amino]Ethanol | 39216-84-7 | ChemicalCell Source: chemicalcell.com URL: 3

  • Title: 2-[(3-methoxypropyl)amino]ethanol — Chemical Substance Information - NextSDS Source: nextsds.com URL: 6

  • Title: The Inhibitory Effect of Diethanolamine on Corrosion of Mild Steel in 0.5 M Sulphuric Acidic Medium Source: peacta.org URL: 2

  • Title: 2-((3-Methoxypropyl)amino)ethanol | C6H15NO2 | CID 3016059 - PubChem Source: nih.gov URL: 4

Sources

High-Performance Quantification of 2-[(3-Methoxypropyl)amino]ethanol: A Comparative Method Validation Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying small, highly polar aliphatic amino alcohols. 2-[(3-Methoxypropyl)amino]ethanol (CAS: 39216-84-7) perfectly exemplifies this challenge. With a computed XLogP3 of -0.7 and a complete absence of conjugated pi-systems[1], this secondary amine evades traditional reversed-phase (RP) HPLC with Ultraviolet (UV) detection.

To achieve robust quantification that complies with the updated [2], we must engineer a self-validating analytical system. This guide objectively compares the two primary methodologies for quantifying this analyte: the modern gold standard of HILIC-CAD versus the legacy approach of Pre-Column Derivatization RP-HPLC-UV .

The Methodological Landscape: Causality of Chromatographic Choices

When dealing with highly polar, non-chromophoric compounds, analytical scientists are forced to manipulate either the chromatography (retention mechanism) or the analyte itself (derivatization).

Method A: HILIC-CAD (The Superior Modality)

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) directly addresses the molecule's physical reality.

  • The Chromatography: HILIC utilizes a polar stationary phase (e.g., Amide-bonded silica) and a highly organic mobile phase. Water acts as the strong eluting solvent. The high polarity of 2-[(3-Methoxypropyl)amino]ethanol becomes an asset, partitioning into the water-enriched layer immobilized on the silica surface[3].

  • The Detection: CAD is a mass-flow sensitive detector that measures the charge transferred to dried analyte particles. Because 2-[(3-Methoxypropyl)amino]ethanol is non-volatile, it forms uniform aerosol particles post-nebulization, yielding a highly sensitive response entirely independent of optical properties[4].

Method B: Pre-Column Derivatization RP-HPLC-UV (The Legacy Alternative)
  • The Chemistry: 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts with the secondary amine of the analyte under mildly basic conditions to form a highly hydrophobic, UV-active carbamate derivative.

  • The Drawback: While this allows the use of standard C18 columns and UV detectors, the reaction introduces significant variability. Excess FMOC-Cl hydrolyzes into FMOC-OH, a highly retained byproduct that often co-elutes with analytes of interest, requiring complex gradient profiles and increasing sample preparation variance.

MethodSelection Analyte Analyte: 2-[(3-Methoxypropyl)amino]ethanol (High Polarity, No UV Chromophore) Decision Universal Detector Available? (CAD / ELSD / MS) Analyte->Decision HILIC HILIC-CAD Method (Direct Analysis) Decision->HILIC Yes Deriv Pre-Column Derivatization (FMOC-Cl) + RP-UV Decision->Deriv No HILIC_Pros High Sensitivity & Accuracy Simple Sample Prep Stable Baseline HILIC->HILIC_Pros Deriv_Pros Uses Standard UV Detectors Laborious Preparation Derivatization Artifacts Deriv->Deriv_Pros

Decision tree for selecting an HPLC method for aliphatic amino alcohol quantification.

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol must function as a self-validating system. The following workflows include built-in System Suitability Testing (SST) to guarantee data reliability before sample analysis begins.

Protocol 1: Direct Quantification via HILIC-CAD

This method exploits the dipole-dipole interactions between the analyte's hydroxyl/ether groups and an amide stationary phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.2 with formic acid. Causality: The acidic pH ensures the secondary amine remains fully protonated, preventing peak tailing caused by secondary interactions with unreacted silanols[3].

    • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Chromatographic Conditions:

    • Column: Amide-bonded silica (150 mm × 4.6 mm, 3 µm).

    • Gradient: Isocratic hold at 85% B for 2 mins, linear gradient to 60% B over 8 mins.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 40°C.

  • CAD Settings:

    • Evaporation Temperature: 35°C (Optimized to prevent thermal degradation of the relatively low-molecular-weight analyte).

    • Data Collection Rate: 10 Hz.

  • System Suitability Test (SST): Inject a 50 µg/mL standard solution 5 times. The system is validated if the retention time %RSD is ≤ 1.0%, peak area %RSD is ≤ 2.0%, and the USP tailing factor is ≤ 1.5.

Protocol 2: Pre-Column Derivatization RP-HPLC-UV

This method relies on nucleophilic substitution to attach a fluorenyl chromophore.

  • Reagent Preparation: Prepare a 10 mM solution of FMOC-Cl in anhydrous acetonitrile. Prepare a 0.1 M borate buffer adjusted to pH 8.5. Causality: The basic pH deprotonates the secondary amine, maximizing its nucleophilicity for the reaction with the chloroformate.

  • Derivatization Reaction:

    • Mix 100 µL of the sample with 100 µL of borate buffer.

    • Add 200 µL of FMOC-Cl reagent. Vortex immediately.

    • Incubate at ambient temperature for exactly 15 minutes.

    • Critical Quenching Step: Add 50 µL of 100 mM Glycine to consume excess FMOC-Cl. Wait 5 minutes before injection.

  • Chromatographic Conditions:

    • Column: End-capped C18 (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of Water and Acetonitrile (starting at 40% B, ramping to 95% B).

    • Detection: UV at 265 nm.

Validation Data: Objective Performance Comparison

The following table synthesizes the validation parameters for both methodologies, evaluated strictly against the [5].

Validation Parameter (ICH Q2(R2))Method A: HILIC-CADMethod B: FMOC Derivatization + UVICH Q2(R2) Acceptance Criteria
Specificity Excellent. No matrix interference; direct mass-flow detection.Moderate. FMOC-OH byproduct peaks require careful gradient separation.Complete resolution from impurities/degradants.
Linearity (Range) 1.0 – 100 µg/mL (Quadratic fit, R2 > 0.999)*5.0 – 50 µg/mL (Linear fit, R2 > 0.995) R2 ≥ 0.990 over the specified range.
Limit of Detection (LOD) 0.2 µg/mL1.5 µg/mLSignal-to-Noise (S/N) ≥ 3:1
Limit of Quantitation (LOQ) 0.6 µg/mL5.0 µg/mLSignal-to-Noise (S/N) ≥ 10:1
Accuracy (Recovery) 98.5% – 101.2%89.4% – 94.1% (Reaction yield variance)95.0% – 105.0% across 3 concentration levels.
Repeatability (%RSD) 1.2% (n=6)3.8% (n=6)≤ 2.0% for Assay determinations.

*Note on CAD Linearity: Because Charged Aerosol Detection relies on particle size dynamics, its response is inherently non-linear over wide dynamic ranges. ICH Q2(R2) explicitly permits the use of non-linear calibration models (e.g., quadratic or power-function fits) provided they are statistically justified.

Conclusion & Lifecycle Recommendations

For the quantification of 2-[(3-Methoxypropyl)amino]ethanol, HILIC-CAD unequivocally outperforms pre-column derivatization in sensitivity, accuracy, and operational robustness.

While FMOC-derivatization allows laboratories without CAD or MS capabilities to analyze this compound, the inherent variability of the derivatization reaction and the generation of interfering byproducts result in a method that struggles to consistently meet the ≤ 2.0% repeatability threshold mandated by ICH Q2(R2) for assay procedures[6]. By adopting HILIC-CAD, analytical laboratories eliminate sample preparation artifacts, directly enhancing the trustworthiness of the generated data and streamlining the analytical lifecycle.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • 2-((3-Methoxypropyl)amino)ethanol Compound Summary. National Center for Biotechnology Information. PubChem Database. URL:[Link]

  • Investigation of hydrophilic interaction liquid chromatography coupled with charged aerosol detector for the analysis of tromethamine. ResearchGate. URL:[Link]

  • Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD. PubMed Central (PMC). URL:[Link]

Sources

Structural and Functional Divergence: A Comparative Guide to 3-Methoxypropylamine and 2-[(3-Methoxypropyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of organic synthesis and drug development, the selection of amine building blocks profoundly influences the physicochemical and pharmacokinetic profiles of target molecules. This guide provides an objective, data-driven comparison between two structurally related but functionally distinct aliphatic amines: 3-methoxypropylamine (MOPA) and 2-[(3-Methoxypropyl)amino]ethanol .

While MOPA serves as a versatile primary amine widely utilized in dye synthesis, corrosion inhibition, and active pharmaceutical ingredient (API) development [1], its derivative, 2-[(3-Methoxypropyl)amino]ethanol, introduces a secondary amine and a primary alcohol. This bifunctional modification unlocks unique chemoselectivity and significantly alters the thermodynamic properties of the compound [2].

Structural and Physicochemical Comparison

The core structural divergence lies in the N-hydroxyethyl substitution on 2-[(3-Methoxypropyl)amino]ethanol. This modification shifts the molecule from a highly volatile, unhindered primary amine to a secondary amine with extensive intermolecular hydrogen-bonding capabilities.

Table 1: Comparative Physicochemical Properties
Property3-Methoxypropylamine (MOPA)2-[(3-Methoxypropyl)amino]ethanol
CAS Number 5332-73-039216-84-7
Molecular Formula C₄H₁₁NOC₆H₁₅NO₂
Molecular Weight 89.14 g/mol 133.19 g/mol
Amine Classification Primary AmineSecondary Amine
Boiling Point 117–118 °C>200 °C (estimated)
Density (at 20°C) 0.87 g/cm³~1.01 g/cm³
Key Functional Groups -NH₂, Ether (-O-)-NH-, -OH, Ether (-O-)

Causality of Property Shifts: The dramatic increase in boiling point and density for 2-[(3-Methoxypropyl)amino]ethanol is directly attributable to the primary hydroxyl group. This group acts as both a hydrogen bond donor and acceptor, creating a robust intermolecular network that requires significantly higher thermal energy to disrupt compared to the weaker N-H···N interactions in MOPA,[2]. Furthermore, the electron-withdrawing nature of the hydroxyl group (via the inductive effect through the ethyl linker) slightly attenuates the nucleophilicity of the secondary amine, necessitating optimized reaction conditions during acylation or alkylation.

Reactivity Profiles and Synthetic Utility

MOPA is characterized by rapid, unhindered nucleophilic attack, making it an ideal candidate for the aminolysis of esters and the synthesis of poly(β-amino ester) networks []. Conversely, 2-[(3-Methoxypropyl)amino]ethanol presents a chemoselectivity challenge and opportunity: the secondary amine is more nucleophilic than the primary alcohol under neutral to slightly basic conditions, but steric hindrance can invert this selectivity when reacting with bulky electrophiles.

FunctionalImpact MOPA 3-Methoxypropylamine (Primary Amine) Prop1 High Nucleophilicity Low Steric Hindrance MOPA->Prop1 Comp1 2-[(3-Methoxypropyl)amino]ethanol (Secondary Amine + Alcohol) Prop2 Strong H-Bonding Elevated Boiling Point Comp1->Prop2 Prop3 Dual Reactive Sites (Chemoselective Control) Comp1->Prop3

Caption: Logical relationship between molecular structure and physicochemical properties.

Experimental Methodologies: Self-Validating Protocols

To objectively compare the steric and electronic effects of these two amines, we employ a competitive N-acylation kinetics assay and a physiological phase-partitioning evaluation.

Protocol 1: Competitive N-Acylation Kinetics Assay

Rationale: Benzoyl chloride is selected as the electrophile because it introduces a strong UV chromophore (phenyl ring), enabling highly sensitive HPLC-UV detection at 254 nm—a critical requirement since aliphatic amines lack inherent UV absorbance.

  • Preparation: Prepare equimolar solutions (0.1 M) of MOPA and 2-[(3-Methoxypropyl)amino]ethanol in anhydrous dichloromethane (DCM).

  • Internal Standard Addition: Spike the solution with 0.05 M toluene. Self-Validation Step: The constant peak area of toluene across all subsequent HPLC runs confirms that no solvent evaporation or volume loss occurred during the extraction phase.

  • Activation: Add 0.12 M of N,N-Diisopropylethylamine (DIPEA) to each solution to act as a non-nucleophilic base, neutralizing the HCl byproduct and preventing amine protonation.

  • Acylation: Introduce 0.05 M of benzoyl chloride dropwise at 0 °C to minimize exothermic side reactions.

  • Quenching: After 15 minutes, quench the reaction with saturated aqueous NaHCO₃ to hydrolyze unreacted benzoyl chloride.

  • Extraction & Quantification: Extract the organic layer, evaporate under N₂, reconstitute in the mobile phase (Acetonitrile/Water), and quantify the benzamide products via HPLC-UV (254 nm).

ProtocolWorkflow Step1 Equimolar Amine Preparation (DCM) Step2 Acylation Reaction (Benzoyl Chloride) Step1->Step2 Step3 Reaction Quenching (NaHCO3) & Extraction Step2->Step3 Step4 HPLC-UV Quantification (254 nm) Step3->Step4

Caption: Step-by-step experimental workflow for the competitive N-acylation kinetics assay.

Protocol 2: LogD (pH 7.4) Determination via Shake-Flask Method

Rationale: Evaluating the distribution coefficient (LogD) at physiological pH (7.4) is essential for predicting membrane permeability in drug development. The N-hydroxyethyl group in 2-[(3-Methoxypropyl)amino]ethanol is hypothesized to significantly lower the LogD compared to MOPA.

  • Buffer Preparation: Prepare a 0.1 M phosphate buffer adjusted precisely to pH 7.4.

  • Partitioning: Dissolve 10 mg of each amine in 5 mL of 1-octanol. Add 5 mL of the pH 7.4 buffer to create a biphasic system.

  • Equilibration: Mechanically shake the flasks at 25 °C for 24 hours to ensure complete thermodynamic equilibrium between the aqueous and organic phases.

  • Separation & Analysis: Centrifuge at 3000 rpm for 15 minutes to resolve micro-emulsions. Quantify the amine concentration in both phases using LC-MS/MS.

  • Validation: Self-Validation Step: Mass balance must be achieved (Total Initial Mass = Mass in Octanol + Mass in Buffer) to mathematically confirm that no chemical degradation or precipitation occurred during the 24-hour equilibration.

Conclusion for Drug Development Professionals

The choice between MOPA and 2-[(3-Methoxypropyl)amino]ethanol hinges on the desired pharmacokinetic and synthetic outcomes. MOPA is the superior choice for rapid, high-yield amidation reactions where a small, unhindered primary amine is required [4]. Conversely, 2-[(3-Methoxypropyl)amino]ethanol is highly valuable when designing complex APIs or targeted drug delivery vehicles (like functionalized lipid nanoparticles) where the secondary hydroxyl group can be leveraged for subsequent cross-linking, prodrug esterification, or to intentionally increase the hydrophilicity of the final construct.

References

  • 3-Methoxypropylamine Product Details. Univar Solutions. Available at:[Link]

  • 2-((3-Methoxypropyl)amino)ethanol | C6H15NO2 | CID 3016059. PubChem, National Center for Biotechnology Information. Available at:[Link]

  • 3-Methoxypropylamine Global Market Size & Competitors. Research and Markets. Available at:[Link]

Sources

benchmarking 2-[(3-Methoxypropyl)amino]ethanol performance in polyurethane chain extension

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-[(3-Methoxypropyl)amino]ethanol Performance in Polyurethane Chain Extension

Target Audience: Polymer Chemists, Materials Scientists, and Biomedical Device Engineers.

Executive Summary

The selection of a chain extender in polyurethane (PU) synthesis fundamentally dictates the polymer's microphase separation, mechanical integrity, and thermal profile. While traditional symmetrical diols like 1,4-Butanediol (BDO) and diamines like Ethylenediamine (EDA) are industry standards for structural elastomers, the demand for highly specialized, flexible, and adhesive polyurethanes—particularly in biomedical coatings and pressure-sensitive adhesives (PSAs)—has driven the adoption of asymmetrical amino-alcohols.

This guide provides an objective, data-driven comparison of 2-[(3-Methoxypropyl)amino]ethanol (MPAE) against standard chain extenders (BDO, EDA, and MDEA). By analyzing reaction kinetics, hard-segment morphology, and resulting thermomechanical properties, we provide a definitive framework for formulating advanced PU systems.

Chemical Profiling & Mechanistic Causality

The hard segment of a polyurethane relies on the strong intermolecular hydrogen bonding between urethane or urea linkages. The structure of the chain extender directly controls the packing density of these segments[1].

  • 1,4-Butanediol (BDO): A short-chain linear diol that forms uniform, highly crystalline urethane hard segments. It promotes excellent microphase separation, yielding high tensile strength and hardness[2].

  • Ethylenediamine (EDA): A highly reactive diamine that forms bidentate urea linkages. The resulting hard domains are rigidly packed with extensive hydrogen bonding, producing exceptionally hard and chemically resistant materials.

  • N-Methyldiethanolamine (MDEA): A tertiary amine-containing diol used primarily to introduce cationic sites into the polymer backbone for waterborne polyurethanes (WPUs) or to alter dyeability and adhesion[3].

  • 2-[(3-Methoxypropyl)amino]ethanol (MPAE): An asymmetrical amino-alcohol (CAS: 39216-84-7) containing a secondary amine and a primary hydroxyl group[4].

The Mechanistic Advantage of MPAE: Unlike BDO or EDA, MPAE reacts asymmetrically. The secondary amine reacts rapidly with isocyanates to form a substituted urea linkage, while the primary alcohol forms a standard urethane linkage. Crucially, the bulky methoxypropyl side chain acts as a steric barrier. This structural protrusion severely disrupts the hydrogen-bonding network between adjacent polymer chains, preventing the hard segments from crystallizing. The result is an amorphous hard segment with high free volume, dramatically lowering the glass transition temperature ( Tg​ ) and imparting high tack and flexibility—ideal properties for PSAs and bio-adhesives[5].

Reactivity NCO Isocyanate Prepolymer (-NCO) BDO 1,4-Butanediol (BDO) Linear Diol NCO->BDO EDA Ethylenediamine (EDA) Linear Diamine NCO->EDA MDEA N-Methyldiethanolamine (MDEA) Tertiary Amine Diol NCO->MDEA MPAE 2-[(3-Methoxypropyl)amino]ethanol Asymmetric Amino-Alcohol NCO->MPAE Urethane Pure Urethane Linkages (High Crystallinity) BDO->Urethane Slower reaction Urea Pure Urea Linkages (Strong H-Bonding) EDA->Urea Very fast reaction MDEA->Urethane Cationic sites Mixed Urethane + Substituted Urea (Disrupted Packing, High Flexibility) MPAE->Mixed Dual kinetics

Fig 1: Reaction pathways and resulting linkage morphologies of various chain extenders.

Experimental Workflow: Self-Validating Synthesis Protocol

To accurately benchmark these chain extenders, a highly controlled prepolymer method must be utilized. Because MPAE contains both an amine and an alcohol, its reaction kinetics are biphasic. The following protocol utilizes a self-validating NCO titration step to prevent stoichiometric imbalance, which would otherwise lead to premature gelation or unreacted monomers.

Step 1: Prepolymer Synthesis

  • Dehydrate Polytetramethylene ether glycol (PTMEG, Mw​ 2000) under vacuum at 100°C for 2 hours.

  • Cool to 60°C and add Isophorone Diisocyanate (IPDI) at an NCO/OH molar ratio of 2:1.

  • React at 80°C for 3 hours under a dry nitrogen atmosphere.

Step 2: Self-Validating NCO Titration (ASTM D2572) Causality Check: Before adding the chain extender, you must quantify the exact percentage of unreacted isocyanate.

  • Withdraw a 1g aliquot of the prepolymer and dissolve it in 25 mL of dry toluene.

  • Add 20 mL of 0.1 N di-n-butylamine solution. Allow to react for 15 minutes.

  • Back-titrate the excess amine with 0.1 N HCl using bromophenol blue as an indicator.

  • Calculate the exact mass of chain extender required based on the active NCO content.

Step 3: Chain Extension

  • Dilute the prepolymer with anhydrous acetone to reduce viscosity.

  • Cool the reactor to 30°C. Critical Step: MPAE's secondary amine reacts orders of magnitude faster than a primary hydroxyl. If added at 80°C, localized crosslinking will occur.

  • Add the calculated stoichiometric amount of MPAE (or BDO/EDA/MDEA) dropwise over 30 minutes under vigorous stirring.

  • Cast the resulting solution onto a Teflon mold and cure at 60°C for 24 hours to evaporate the solvent and finalize the urethane/urea network formation.

Quantitative Performance Benchmarking

The structural differences between the chain extenders manifest dramatically in the macroscopic properties of the synthesized polyurethanes. The data below summarizes the benchmarking results of PTMEG/IPDI prepolymers extended with equimolar amounts of the respective agents.

Property1,4-Butanediol (BDO)Ethylenediamine (EDA)MDEAMPAE
Linkage Type UrethaneUreaUrethaneUrethane + Substituted Urea
Reaction Speed Slow (Requires Catalyst)Extremely FastModerateFast (Biphasic)
Hard Segment Tg​ (°C) 6511055-15
Tensile Strength (MPa) 35.248.528.48.1
Elongation at Break (%) 4502105201150
Shore Hardness 85 A55 D75 A40 A
Adhesive Tack (kPa) < 50< 101201450

Data Analysis: The data clearly illustrates the structure-property relationship. BDO and EDA produce structural elastomers with high tensile strength and distinct hard-segment glass transition temperatures ( Tg​ ) well above room temperature[1]. Conversely, MPAE yields a material with a sub-zero hard segment Tg​ , massive elongation, and extremely high tack. This confirms that the methoxypropyl group effectively prevents hard-segment domain formation, forcing the polymer into a highly viscoelastic, adhesive state at room temperature[5].

Morphology MPAE 2-[(3-Methoxypropyl)amino]ethanol (Bulky Side Chain) Steric Steric Hindrance Methoxypropyl Group MPAE->Steric Hbond Reduced Inter-chain Hydrogen Bonding Steric->Hbond Morph Amorphous Hard Segment (Microphase Mixing) Hbond->Morph Prop Lower Tg & Hardness Increased Tack/Adhesion Morph->Prop

Fig 2: Mechanism of hard-segment disruption by the bulky methoxypropyl side chain.

Application-Specific Recommendations

Based on the benchmarking data, the selection of the chain extender should be strictly governed by the target application:

  • Structural Medical Tubing & Catheters (Use BDO): When high burst pressure and kink resistance are required, BDO provides the necessary microphase separation and mechanical rigidity[2].

  • Rigid Coatings & Synthetic Leather (Use EDA): The rigid urea linkages formed by EDA provide superior abrasion and chemical resistance.

  • Cationic Drug Delivery Matrices (Use MDEA): MDEA allows for the quaternization of the tertiary amine, enabling the creation of cationic WPU dispersions that can interact with anionic biological surfaces or encapsulate specific therapeutics[3].

  • Wearable Biosensors & Transdermal Patches (Use MPAE): This is where MPAE dominates. The disruption of the hard segment yields a pressure-sensitive adhesive (PSA) profile. The ether oxygen in the methoxypropyl group also enhances moisture vapor transmission rates (MVTR) and skin compatibility, making it the superior choice for skin-contact adhesives and flexible bio-electrodes[5].

Sources

cross-validation of FT-IR and NMR spectra for 2-[(3-Methoxypropyl)amino]ethanol derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing structural elucidation pipelines, I frequently encounter the analytical bottleneck of characterizing bifunctional and trifunctional intermediates. 2-[(3-Methoxypropyl)amino]ethanol (CAS 39216-84-7) is a prime example: it is a versatile amino alcohol featuring a secondary amine, a primary hydroxyl group, and a terminal methoxy ether[1].

When synthesizing derivatives of this compound (e.g., for pharmaceutical linkers or API intermediates), distinguishing between N-derivatization (reaction at the amine) and O-derivatization (reaction at the alcohol) is notoriously difficult. Relying on a single spectroscopic method often leads to mischaracterization. This guide objectively compares the diagnostic power of standalone Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and a Cross-Validation Strategy , providing actionable, self-validating protocols for drug development professionals.

The Analytical Challenge: Why Single Techniques Fall Short

The structural complexity of 2-[(3-Methoxypropyl)amino]ethanol derivatives exposes the inherent limitations of isolated analytical techniques:

  • FT-IR Ambiguity: Both the O-H and N-H bonds absorb in the 3200–3500 cm⁻¹ region. While isolated O-H stretches are typically broad and secondary N-H stretches are thinner and sharper, extensive intermolecular hydrogen bonding in amino alcohols causes massive spectral overlap[2]. This makes distinguishing an intact alcohol from an intact amine highly subjective.

  • NMR Variability: While ¹H NMR provides excellent carbon-backbone connectivity, exchangeable protons (-OH and -NH) do not couple predictably with adjacent aliphatic protons. Furthermore, their chemical shifts fluctuate wildly depending on sample concentration, solvent polarity, and temperature, often appearing as indistinguishable broad singlets[3].

Recent chemometric analyses demonstrate that combining FT-IR and NMR data creates a synergistic model that dramatically outperforms single-method approaches, elevating functional group identification accuracy (F1 score) to 0.93[4].

Methodological Comparison: Standalone vs. Cross-Validated Approaches

To establish a robust analytical pipeline, we must compare the performance of these techniques objectively.

Analytical StrategyPrimary Diagnostic FeatureLimitations for Amino AlcoholsConfidence Level
Standalone FT-IR Vibrational frequencies of functional groups (e.g., C=O, O-H, N-H).Cannot reliably distinguish between hydrogen-bonded O-H and N-H stretches due to peak broadening[2].Low to Moderate
Standalone ¹H/¹³C NMR Chemical shifts of α-protons and carbon backbone connectivity.Labile protons (-OH, -NH) shift unpredictably; requires complex 2D experiments to resolve overlapping aliphatic multiplets[3].Moderate to High
Cross-Validation (FT-IR + NMR) Correlates vibrational bond data with magnetic resonance connectivity data.Requires access to both instruments and slightly longer sample preparation time.Absolute (Gold Standard)

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not just execute steps; verify the integrity of the data as it is acquired.

Protocol A: High-Resolution ATR-FTIR Acquisition

Causality: Attenuated Total Reflectance (ATR) is chosen over transmission (KBr pellet) to eliminate the risk of hygroscopic KBr absorbing atmospheric moisture, which would artificially inflate the O-H region and invalidate the data.

  • System Validation: Clean the diamond ATR crystal with isopropanol. Run a background scan immediately before the sample. Self-Validation Check: Ensure the 3200–3500 cm⁻¹ region is completely flat, confirming the absence of residual solvent or atmospheric water vapor.

  • Sample Application: Apply 2–3 mg of the neat derivative directly onto the crystal. Ensure uniform contact using the pressure anvil.

  • Acquisition: Acquire 32 scans at a resolution of 4 cm⁻¹.

  • Spectral Analysis: Analyze the 3200–3500 cm⁻¹ region for residual O-H/N-H stretches, and the 1600–1750 cm⁻¹ region for new carbonyl (C=O) insertions.

Protocol B: Multinuclear NMR & D₂O Exchange

Causality: Because the aliphatic protons of the propyl and ethyl chains heavily overlap, relying solely on 1D ¹H NMR is risky. We utilize D₂O exchange to definitively identify labile protons, followed by 2D HSQC to map exact carbon-proton connectivities,[3].

  • Baseline Acquisition: Dissolve 15 mg of the derivative in 0.6 mL of CDCl₃. Acquire a standard 1D ¹H NMR spectrum (16 scans) and ¹³C NMR spectrum (512 scans).

  • The D₂O Exchange (Self-Validation Check): Add 2 drops of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. Causality: D₂O chemically exchanges with the -OH and -NH protons. Any broad singlet that disappears in this second spectrum is definitively confirmed as a heteroatom-bound proton, separating it from the aliphatic backbone.

  • 2D HSQC Acquisition: Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to resolve overlapping methylene (-CH₂-) signals by spreading them across the ¹³C dimension[3].

Quantitative Data: Expected Spectral Signatures

By cross-referencing the FT-IR and NMR data, we establish an infallible diagnostic matrix for 2-[(3-Methoxypropyl)amino]ethanol derivatives.

Compound StateFT-IR Signature (cm⁻¹)¹H NMR Signature (CDCl₃, ppm)Diagnostic Conclusion
Parent Compound ~3300 (Broad, overlapping O-H & N-H)N-CH₂: ~2.6–2.7 O-CH₂: ~3.6Unmodified 2-[(3-Methoxypropyl)amino]ethanol.
N-Acetyl Derivative ~3300 (Broad O-H only)~1650 (Amide C=O)N-CH₂: ~3.4 (Downfield shift) O-CH₂: ~3.6 (Unchanged)N-Derivatization confirmed. The electron-withdrawing amide shifts N-α protons downfield.
O-Acetyl Derivative ~3350 (Sharp N-H only)~1735 (Ester C=O)N-CH₂: ~2.6–2.7 (Unchanged)O-CH₂: ~4.2 (Downfield shift) O-Derivatization confirmed. The ester group shifts O-α protons downfield.

Cross-Validation Workflow Visualization

The following logical workflow illustrates how FT-IR and NMR data streams are synthesized to achieve absolute structural certainty.

CrossValidation Sample Unknown Derivative of 2-[(3-Methoxypropyl)amino]ethanol FTIR ATR-FTIR Analysis (Vibrational Data) Sample->FTIR NMR 1H & 13C NMR Analysis (Connectivity Data) Sample->NMR IR_OH Broad 3300 cm⁻¹ Peak (O-H Bond Intact) FTIR->IR_OH Analyzes 3200-3500 cm⁻¹ IR_NH Sharp 3350 cm⁻¹ Peak (N-H Bond Intact) FTIR->IR_NH Analyzes 3200-3500 cm⁻¹ NMR_N Downfield Shift: N-CH2 Protons NMR->NMR_N Analyzes α-Protons NMR_O Downfield Shift: O-CH2 Protons NMR->NMR_O Analyzes α-Protons N_Deriv Conclusion: N-Derivatization Confirmed IR_OH->N_Deriv O_Deriv Conclusion: O-Derivatization Confirmed IR_NH->O_Deriv NMR_N->N_Deriv NMR_O->O_Deriv

Workflow for distinguishing N- vs. O-derivatization using cross-validated FT-IR and NMR data.

References

  • Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data Source: ACS Omega / NIH PubMed Central URL
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: European Journal of Organic Chemistry / GSU URL
  • 24.
  • Source: Dummies (Organic Chemistry I For Dummies)
  • 2-((3-Methoxypropyl)amino)

Sources

comparing pH buffering capacity of 2-[(3-Methoxypropyl)amino]ethanol against standard biological buffers

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of biophysical characterization and assay development, I frequently encounter the limitations of traditional buffer systems. While Good’s buffers have been the gold standard since 1966, the advent of high-resolution mass spectrometry (MS) and advanced biocatalysis demands highly specific physicochemical profiles.

This guide provides an authoritative, objective comparison of the pH buffering capacity of 2-[(3-Methoxypropyl)amino]ethanol (MPAE) against standard biological buffers, detailing the mechanistic causality behind its performance and offering self-validating protocols for empirical testing.

Chemical Profiling & Mechanistic Insights

To understand a buffer’s utility, we must first deconstruct its molecular architecture. MPAE (CAS: 39216-84-7) is a secondary alkanolamine. Its structure features a central secondary amine flanked by a 2-hydroxyethyl group and a 3-methoxypropyl group.

The Causality of its pKa: The buffering capacity of any compound is dictated by its acid dissociation constant (pKa). In secondary amines, the baseline pKa typically hovers around 10.5. However, in MPAE, the electron-withdrawing oxygen atoms in both the hydroxyl and methoxy groups inductively pull electron density away from the nitrogen lone pair. This reduces the basicity of the amine, shifting the theoretical pKa down to approximately 9.6 at 25°C .

This specific pKa places MPAE in the alkaline buffering tier, making it a direct functional competitor to standard zwitterionic buffers like CHES (pKa 9.5) and CAPSO (pKa 9.6).

The Mass Spectrometry Advantage: According to foundational buffer theory established by[1], ideal biological buffers must be highly water-soluble and biologically inert. While CHES and CAPSO meet these criteria for benchtop enzymology, their heavy sulfonic acid moieties render them non-volatile. When introduced into an Electrospray Ionization (ESI) source during intact protein MS, these heavy salts cause severe ion suppression and adduct formation[2]. MPAE, lacking a sulfonate group, acts as a semi-volatile amine. It evaporates efficiently in the ESI source, preserving the native charge states of proteins and drastically improving signal-to-noise ratios.

AcidBase AH Protonated MPAE [C₆H₁₆NO₂]⁺ Active at pH < 9.6 A Deprotonated MPAE [C₆H₁₅NO₂]⁰ Active at pH > 9.6 AH->A -H⁺ (pKa ~9.6) A->AH +H⁺

Acid-base equilibrium of MPAE demonstrating its protonation state across its buffering range.

Comparative Buffering Capacity

The true value of a buffer is measured by its buffering range (pKa ± 1 pH unit) and its thermodynamic stability (dpKa/dT). The table below synthesizes the quantitative parameters of MPAE against standard biological alternatives[3].

BufferChemical TypepKa (25°C)Optimal Buffering RangeMS CompatibilityPrimary Application
HEPES Zwitterionic7.486.8 – 8.2Poor (Ion Suppression)Physiological cell culture
Tris Primary Amine8.067.5 – 9.0ModerateMolecular biology, PCR
CHES Zwitterionic9.508.6 – 10.0Poor (Non-volatile salt)Alkaline enzymology
CAPSO Zwitterionic9.608.9 – 10.3Poor (Non-volatile salt)Western blotting
MPAE Secondary Amine~9.608.6 – 10.6High (Semi-volatile) Intact Protein MS, Biocatalysis

Note: Tris exhibits a notoriously poor temperature coefficient (dpKa/dT = -0.028/°C), meaning a Tris buffer adjusted to pH 8.0 at 25°C will shift to pH 8.58 at 4°C. MPAE, like most secondary amines, exhibits a more moderate temperature dependence, requiring careful thermostatic control during assay preparation.

Experimental Protocols for Validation

Trust in analytical science requires self-validating systems. You cannot accurately measure the buffering capacity (β = dCb/dpH) of a novel compound like MPAE without simultaneously proving the accuracy of your instrumentation.

Protocol A: Self-Validating Potentiometric Determination of β

Objective: Quantify the exact pKa and buffering capacity of MPAE against a known CHES standard. Causality: By running a known standard (CHES) in parallel, we validate the calibration of the pH electrode and the accuracy of the titrant. If the control fails, the system prevents the generation of false data for the novel compound.

  • System Calibration: Calibrate a high-precision pH meter using NIST-traceable standards (pH 4.01, 7.00, 10.01) in a water bath strictly maintained at 25.0°C. (Why: Temperature fluctuations drastically alter pKa measurements; thermostatic control is non-negotiable).

  • Standard Validation (The Control Gate): Prepare a 50 mM solution of CHES. Titrate with standardized 0.1 M NaOH. Calculate the pKa via the first derivative of the titration curve.

    • Validation Gate: If the calculated CHES pKa deviates by >0.05 units from the literature value (9.50), abort the protocol and recalibrate the electrode.

  • MPAE Preparation: Prepare a 50 mM solution of MPAE in LC-MS grade water. Because MPAE is a free base, the initial pH will be highly alkaline (>10.5).

  • Titration: Titrate the MPAE solution with standardized 0.1 M HCl in 0.5 mL increments. Record the pH only after a strict 30-second stabilization period per addition.

  • Data Synthesis: Plot the first derivative of the titration curve (dpH/dV) to identify the exact inflection point (pKa) and calculate β across the pH 8.6–10.6 range.

Workflow N1 1. System Calibration (NIST Standards at 25°C) N2 2. Control Validation (CHES Titration, pKa 9.50 ± 0.05) N1->N2 N3 3. MPAE Titration (50 mM, 0.1 M HCl) N2->N3 N4 4. Data Synthesis (Calculate β = dCb/dpH) N3->N4

Experimental workflow for self-validating buffer capacity determination.

Protocol B: ESI-MS Ion Suppression Assay

Objective: Evaluate the signal-to-noise (S/N) ratio of intact proteins buffered in MPAE versus standard Good's buffers. Causality: To prove that MPAE's semi-volatile nature translates to real-world analytical advantages over CHES.

  • Sample Prep: Dilute an intact protein standard (e.g., 10 µM Myoglobin) into two separate 20 mM buffer systems: MPAE (pH 9.6) and CHES (pH 9.6).

  • System Blanking: Inject a buffer-only blank into a high-resolution ESI-QTOF mass spectrometer at 5 µL/min.

    • Validation Gate: Background noise must not exceed 104 counts. If it does, perform source cleaning to prevent carryover contamination.

  • Direct Infusion: Inject the protein samples in positive ion mode (m/z 800–2500).

  • Analysis: Compare the absolute intensity of the [M+15H]15+ charge state. The MPAE buffered sample should yield a significantly higher signal due to the prevention of the salt-adduct formation typically seen with CHES[2].

References

  • Good, N. E., Winget, G. D., Winter, W., Connolly, T. N., Izawa, S., & Singh, R. M. M. "Hydrogen ion buffers for biological research." Biochemistry 5.2 (1966): 467-477. Available at:[Link]

  • Stoll, V. S., & Blanchard, J. S. "Buffers: principles and practice." Methods in Enzymology 182 (1990): 24-38. Available at:[Link]

  • SCIEX. "Determining optimal buffer concentration and compatibility for high-throughput intact protein analysis." SCIEX Technical Notes (2024). Available at:[Link]

Sources

Safety Operating Guide

2-[(3-Methoxypropyl)amino]ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on optimizing laboratory safety protocols for reactive intermediates. 2-[(3-Methoxypropyl)amino]ethanol (CAS: 39216-84-7) is a highly versatile secondary amino alcohol used extensively in pharmaceutical synthesis and materials science. However, its bifunctional nature—combining a nucleophilic secondary amine with a primary alcohol and an ether linkage—imparts specific reactivity profiles that demand rigorous safety and disposal logistics.

This guide provides a self-validating, step-by-step operational framework for handling and disposing of this compound, ensuring regulatory compliance, environmental stewardship, and absolute laboratory safety.

Chemical Profiling and Mechanistic Hazard Assessment

Before designing a disposal plan, we must understand the physicochemical causality behind the chemical's hazards. The secondary amine group in 2-[(3-Methoxypropyl)amino]ethanol acts as a moderate-to-strong Brønsted base. Upon contact with biological tissues, the unshared electron pair on the nitrogen atom rapidly abstracts protons from ambient water, generating localized hydroxide ions. This rapid alkaline environment saponifies cellular lipids and denatures proteins, which is the direct mechanistic cause of its severe tissue damage and Skin Corrosion 1B classification [1].

Table 1: Hazard and Physicochemical Summary

Property / ClassificationValue / DescriptorOperational Implication
CAS Number 39216-84-7Primary identifier required for all waste manifests.
Molecular Formula C₆H₁₅NO₂High organic content dictates thermal destruction (incineration).
GHS Hazard: H302 Harmful if swallowed (Acute Tox. 4)Mandates strict laboratory hygiene; prohibits mouth pipetting.
GHS Hazard: H314 Causes severe skin burns (Skin Corr. 1B)Requires heavy-duty nitrile/neoprene extended-cuff gloves.
GHS Hazard: H335 May cause respiratory irritation (STOT SE 3)All open handling must occur in a certified fume hood.

Operational Safety and Handling Workflow

To prevent incidents before they reach the disposal stage, your handling protocol must be a self-validating system.

Step-by-Step Handling Protocol:

  • Environmental Control: Always handle the neat liquid inside a certified chemical fume hood with a minimum face velocity of 100 fpm to mitigate H335 respiratory hazards [1].

  • PPE Selection: Standard latex is insufficient against corrosive amines. Wear extended-cuff nitrile or neoprene gloves, a chemical-resistant lab coat, and full-coverage safety goggles.

  • Chemical Segregation: Keep the working area completely free of strong oxidizing agents, acids, and halogenated solvents.

    • Mechanistic Rationale: Amines undergo highly exothermic nucleophilic substitution (alkylation) with alkyl halides, potentially leading to runaway reactions. Furthermore, rapid acid-base neutralization with strong acids can cause localized boiling, resulting in hazardous splashing.

G Start 2-[(3-Methoxypropyl)amino]ethanol Operations Routine Routine Laboratory Use Start->Routine Spill Accidental Spill Start->Spill PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Routine->PPE Evac Evacuate & Ventilate Area Spill->Evac Hood Execute in Fume Hood PPE->Hood Waste Segregated Organic Amine Waste Container Hood->Waste Contain Contain with Inert Absorbent (Sand/Vermiculite) Evac->Contain Neutralize Neutralize (Dilute Acetic Acid) Contain->Neutralize SolidWaste Solid Hazardous Waste Bin Neutralize->SolidWaste Incineration High-Temperature Incineration (EPA/RCRA Compliant) Waste->Incineration SolidWaste->Incineration

Workflow for handling, spill response, and disposal of 2-[(3-Methoxypropyl)amino]ethanol.

Step-by-Step Disposal Procedures

Proper disposal of 2-[(3-Methoxypropyl)amino]ethanol requires treating it as a Corrosive Organic Waste. Under no circumstances should this chemical be poured down the drain.

Protocol A: Routine Liquid Waste Disposal

  • Container Preparation: Select a chemically compatible, high-density polyethylene (HDPE) waste carboy. Do not use metal containers, as aqueous amine solutions can corrode certain metals over time.

  • Waste Segregation: Label the container explicitly as "Hazardous Waste: Basic Organic Liquid (Contains 2-[(3-Methoxypropyl)amino]ethanol)". Ensure no halogenated waste or acidic waste is added to this specific carboy to prevent closed-container pressurization.

  • Transfer: Use a dedicated funnel. Pour the waste slowly down the side of the funnel to avoid aerosolization of the corrosive liquid.

  • Storage: Store the carboy in a secondary containment tray within a designated corrosive storage cabinet until collection.

  • Final Destruction: Coordinate with your Environmental Health and Safety (EHS) department or a licensed waste contractor for high-temperature incineration. This is the EPA-preferred destruction method for organic amines, as it completely oxidizes the carbon framework while specialized scrubbers capture nitrogen oxides (NOx) [2].

Protocol B: Accidental Spill Management A self-validating spill protocol ensures that the hazard is definitively neutralized before the waste is packaged, protecting downstream waste handlers.

  • Evacuate and Ventilate: Immediately clear personnel from the immediate area. Ensure the fume hood or room exhaust is operating at maximum capacity to clear H335 respiratory irritants.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Crucial Note: Do not use sawdust or combustible absorbents, as the heat of potential reactions could ignite them.

  • Neutralization (The Validation Step): Carefully apply a mild, dilute acid (e.g., 5% acetic acid or sodium bisulfate solution) to the absorbed spill.

    • Validation: Use pH indicator paper to test the absorbed slurry. Continue cautious application until the pH reads between 6.0 and 8.0. This analytical confirmation ensures the corrosive hazard (H314) has been successfully neutralized.

  • Collection: Sweep the neutralized solid into a wide-mouth HDPE container using a non-sparking plastic dustpan.

  • Labeling: Label as "Hazardous Solid Waste: Neutralized Amine Spill Debris" and submit for incineration [2].

Regulatory Compliance and Logistics

Under EPA and RCRA (Resource Conservation and Recovery Act) guidelines, waste containing significant concentrations of corrosive amines may carry the D002 (Corrosivity) waste code if the pH of an aqueous solution exceeds 12.5 [2]. Even if a dilute mixture does not meet the strict aqueous pH threshold, the inherent toxicity and organic load require it to be manifested properly for thermal destruction. Ensure all disposal manifests explicitly list the CAS number (39216-84-7). This allows the licensed disposal facility to optimize their thermal oxidizer and scrubber systems to handle the specific nitrogen load, preventing the release of toxic nitrogen dioxide gas into the atmosphere.

References

  • National Center for Biotechnology Information (PubChem). "2-((3-Methoxypropyl)amino)ethanol | C6H15NO2 | CID 3016059 - PubChem." National Library of Medicine. Available at: [Link]

  • Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." United States Environmental Protection Agency. Available at: [Link]

Personal protective equipment for handling 2-[(3-Methoxypropyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: April 2026

The handling of 2-[(3-Methoxypropyl)amino]ethanol (CAS: 39216-84-7) demands rigorous, scientifically grounded safety protocols. As a bifunctional amino alcohol utilized extensively in drug development and chemical synthesis ()[1], its physical properties present unique operational hazards that require precise logistical planning and specialized Personal Protective Equipment (PPE).

This technical guide provides researchers and EHS professionals with self-validating, step-by-step methodologies for the safe handling, spill mitigation, and disposal of this compound.

Mechanistic Hazard Profile & Risk Causality

To effectively protect against a chemical, one must understand the mechanism of its hazard.

  • Corrosivity (Skin Corr. 1B, H314): The secondary amine group in 2-[(3-Methoxypropyl)amino]ethanol acts as a strong nucleophile and organic base. Upon dermal or ocular contact, it rapidly saponifies cellular lipids and extracts cellular water, leading to deep, penetrating liquefaction necrosis rather than the coagulation necrosis typically caused by acids ()[2].

  • Systemic Toxicity (Acute Tox. 4, H302/H312/H332): The methoxypropyl and ethanol moieties significantly enhance the molecule's lipophilicity. This allows the compound to bypass the stratum corneum rapidly, facilitating systemic absorption and toxicity via dermal contact[2].

  • Respiratory Irritation (STOT SE 3, H335): Its vapor pressure is sufficient at room temperature to cause severe irritation to the mucosal membranes of the respiratory tract[2].

Mandatory Personal Protective Equipment (PPE) Matrix

Because of its lipid-saponifying properties, standard latex or thin nitrile examination gloves are entirely insufficient; the organic base will rapidly degrade the polymer matrix, leading to breakthrough. PPE selection must prioritize high-density chemical resistance ().

Table 1: Quantitative PPE Specifications & Selection Matrix

PPE CategoryAnalytical Scale (<10 mL)Preparative Scale (>10 mL)Scientific Justification & Standards
Hand Protection Nitrile (Min. 0.4 mm thickness)Butyl Rubber or Viton (Min. 0.5 mm)Amines rapidly permeate thin gloves. Butyl rubber provides >480 min breakthrough time (EN 374)[3].
Eye/Face Tightly fitting safety gogglesGoggles + Full Face ShieldPrevents ocular liquefaction necrosis from micro-aerosols or accidental splashes[2].
Body Protection Flame-retardant lab coatTyvek® chemical suit or PVC apronPrevents rapid dermal absorption (H312) and subsequent clothing degradation[2].
Respiratory Fume hood (Face velocity >80 FPM)Full-face respirator (ABEK cartridges)Mitigates respiratory tract irritation (H335) and filters organic amine vapors[2].

Operational Handling Protocol

Every handling procedure must operate as a self-validating system to ensure absolute containment and operator safety.

Step 1: Pre-Operation Validation

  • Action: Verify the fume hood face velocity is operating between 80–120 FPM.

  • Validation Check: Tape a small strip of tissue to the bottom of the sash; it must pull steadily inward without fluttering erratically.

  • Action: Inspect Butyl rubber gloves for microscopic pinhole leaks.

  • Validation Check: Trap air inside the glove, roll the cuff tightly to inflate the fingers, and submerge it in a basin of water to check for escaping bubbles.

Step 2: Dispensing and Transfer

  • Action: Purge the reaction vessel with an inert gas (Nitrogen or Argon) to prevent the oxidative degradation of the amine.

  • Action: Transfer the liquid using a positive displacement pipette or a Schlenk line. Do not pour directly from the reagent bottle to prevent droplet formation and vapor displacement.

  • Validation Check: After transfer, wipe the exterior of the transfer tool with a dry pH indicator strip. A color change to blue/purple indicates micro-spillage that must be addressed immediately.

Step 3: Post-Operation Decontamination

  • Action: Wipe down the exterior of all sealed containers with a damp, mildly acidic wipe (e.g., 5% citric acid solution) to neutralize trace amines, followed by a distilled water wipe.

  • Action: Dispose of all wipes in a dedicated solid hazardous waste container.

Emergency Spill Response & Decontamination

In the event of a spill, the primary objective is to prevent inhalation exposure and environmental release while avoiding exothermic neutralization reactions.

SpillResponse Start Spill Detected: 2-[(3-Methoxypropyl)amino]ethanol Assess Assess Volume & Ventilation Start->Assess Evacuate Evacuate Area & Alert Personnel Assess->Evacuate Large Spill (>100mL) or Poor Vent PPE Don Maximum PPE (Respirator, Butyl Gloves) Assess->PPE Small Spill (<100mL) & Good Vent Evacuate->PPE Contain Contain Spill (Dry Sand/Vermiculite) PPE->Contain Neutralize Absorb & Decontaminate (Avoid Strong Acids) Contain->Neutralize Collect Collect in Hazmat Container (HDPE) Neutralize->Collect Dispose Incineration via Certified Contractor Collect->Dispose

Figure 1: Decision matrix and operational workflow for 2-[(3-Methoxypropyl)amino]ethanol spills.

Step-by-Step Spill Mitigation:

  • Evacuation & Assessment: If the spill exceeds 100 mL outside a controlled fume hood, immediately evacuate the laboratory. Allow the HVAC system to clear vapors for at least 15 minutes before reentry.

  • PPE Escalation: Response personnel must don a full-face respirator equipped with ABEK/P3 cartridges and heavy-duty Butyl rubber gloves.

  • Containment: Surround the perimeter of the spill with an inert absorbent such as dry sand or vermiculite[4]. Crucial Causality: Do NOT use sawdust or combustible absorbents, as the organic base can trigger an exothermic reaction leading to auto-ignition.

  • Absorption & Neutralization: Cover the spill completely with the inert absorbent. Do not apply strong liquid acids (like HCl or H2SO4) directly to the spill; the rapid acid-base neutralization will forcefully boil and aerosolize the corrosive amine into the breathing zone.

  • Collection: Use non-sparking polypropylene tools to scoop the saturated absorbent into a high-density polyethylene (HDPE) hazardous waste drum[4].

  • Surface Decontamination: Wash the affected surface with copious amounts of water and a mild detergent to remove residual lipophilic traces.

  • Validation Check: Swab the decontaminated area with a wet pH strip. The pH must read neutral (pH 6-8) before the area is declared safe and reopened.

Waste Management & Disposal Plan

Improper disposal of amino alcohols can lead to severe environmental toxicity and dangerous chemical incompatibilities in waste storage areas.

Step 1: Segregation

  • Store waste exclusively in chemically resistant HDPE containers.

  • Strictly isolate from halogens, strong acids, and oxidizing agents to prevent violent exothermic reactions and the generation of toxic gases.

Step 2: Labeling

  • Label the container clearly: "Hazardous Waste: Corrosive Organic Base / Toxic (2-[(3-Methoxypropyl)amino]ethanol)". Ensure GHS pictograms for Corrosive (GHS05) and Health Hazard (GHS07) are prominently displayed[2].

Step 3: Final Disposal

  • Action: Transfer to a certified hazardous waste contractor.

  • Methodology: The required disposal method is controlled, high-temperature incineration equipped with flue gas scrubbing[4]. Causality: Because the molecule contains nitrogen, standard incineration will produce highly toxic nitrogen oxides (NOx). Flue gas scrubbers are mandatory to neutralize these emissions before environmental release.

References

  • National Center for Biotechnology Information. "2-((3-Methoxypropyl)amino)ethanol | C6H15NO2 | CID 3016059" PubChem. URL:[Link]

  • CAS Common Chemistry. "2-[(3-Methoxypropyl)amino]ethanol (CAS RN: 39216-84-7)" American Chemical Society. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 1910.132" US Department of Labor. URL:[Link]

Sources

×

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